molecular formula C7H15NO2 B156078 4-(2-Methoxyethyl)morpholine CAS No. 10220-23-2

4-(2-Methoxyethyl)morpholine

Cat. No.: B156078
CAS No.: 10220-23-2
M. Wt: 145.2 g/mol
InChI Key: JAEQOSKUYPMJAT-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)morpholine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyethyl)morpholine
Source PubChem
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InChI

InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEQOSKUYPMJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065003
Record name Morpholine, 4-(2-methoxyethyl)-
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Morpholine, 4-(2-methoxyethyl)-
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CAS No.

10220-23-2
Record name 4-(2-Methoxyethyl)morpholine
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Record name Morpholine, 4-(2-methoxyethyl)-
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Record name Morpholine, 4-(2-methoxyethyl)-
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Record name Morpholine, 4-(2-methoxyethyl)-
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Record name 4-(2-methoxyethyl)morpholine
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 4-(2-Methoxyethyl)morpholine CAS Number: 10220-23-2 Chemical Structure:

COCCN1CCOCC1

Abstract

This technical guide provides a comprehensive overview of this compound, a tertiary amine with significant applications in industrial and research settings. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via N-alkylation, and presents its characteristic spectral data. Furthermore, this guide explores the role of this compound as a catalyst, particularly in polyurethane formation, and touches upon the broader significance of the morpholine scaffold in medicinal chemistry. The information is structured to be a valuable resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical experimental details.

Introduction

This compound, also known as N-(2-methoxyethyl)morpholine, is a heterocyclic organic compound featuring a morpholine ring substituted at the nitrogen atom with a 2-methoxyethyl group.[1] Its unique structural combination of a tertiary amine and an ether linkage imparts specific chemical properties that make it a versatile molecule. While the morpholine moiety is a well-established pharmacophore in drug discovery, valued for its ability to improve the physicochemical properties and bioavailability of drug candidates, this compound has found a primary niche as a catalyst in industrial processes.[2][3][4] This guide aims to provide an in-depth technical resource on this compound, covering its synthesis, characterization, and key applications.

Physicochemical and Spectral Data

The properties of this compound are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
CAS Number 10220-23-2[1][5]
Molecular Formula C₇H₁₅NO₂[1][5]
Molecular Weight 145.20 g/mol [1][5]
Appearance Liquid[1]
Boiling Point 104-105.8 °C (at 44 Torr)
Density (Predicted) 0.974 ± 0.06 g/cm³
pKa (Predicted) 6.66 ± 0.10
Storage Temperature 2-8°C
Table 2: Spectroscopic Data
Spectroscopy Type Data
¹H NMR (Predicted) δ (ppm): 3.65 (t, 4H, -O-CH₂-), 3.48 (t, 2H, -N-CH₂-CH₂-O-), 3.32 (s, 3H, -O-CH₃), 2.55 (t, 2H, -N-CH₂-CH₂-O-), 2.45 (t, 4H, -N-CH₂-)
¹³C NMR (Predicted) δ (ppm): 70.5 (-O-CH₂-), 67.0 (-N-CH₂-CH₂-O-), 59.0 (-O-CH₃), 57.5 (-N-CH₂-CH₂-O-), 54.0 (-N-CH₂-)
Infrared (IR) - Key Absorptions C-O-C stretch (ether): ~1100 cm⁻¹, C-N stretch (tertiary amine): ~1150-1020 cm⁻¹, C-H stretch (alkane): ~2850-2950 cm⁻¹
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 145.11. A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen, leading to fragments such as the morpholinium ion (m/z 86) and the methoxyethyl radical, or the complementary methoxyethyl cation (m/z 59).

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the N-alkylation of morpholine with a suitable 2-methoxyethyl electrophile. This reaction is a classic example of a nucleophilic substitution.

Experimental Protocol: N-Alkylation of Morpholine

Reaction Scheme:

Morpholine + 2-Methoxyethyl chloride → this compound hydrochloride

This compound hydrochloride + Base → this compound

Materials:

  • Morpholine

  • 2-Methoxyethyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (or Dimethylformamide - DMF)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve morpholine (1.0 equivalent) in acetonitrile.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The base acts as a scavenger for the hydrogen halide formed during the reaction.

  • Addition of Alkylating Agent: Slowly add 2-methoxyethyl chloride (1.1 equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in diethyl ether and wash with deionized water in a separatory funnel to remove any remaining salts and unreacted morpholine.

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Applications in Chemical Synthesis

Catalyst in Polyurethane Formation

This compound is widely used as a catalyst in the production of polyurethane foams.[1] It primarily promotes the gelling reaction (isocyanate-polyol) and, to a lesser extent, the blowing reaction (isocyanate-water). The tertiary amine nature of the morpholine nitrogen is key to its catalytic activity.

Catalytic Mechanism Overview:

The lone pair of electrons on the nitrogen atom of this compound interacts with the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol then more readily attacks the electrophilic carbon of the isocyanate group, accelerating the formation of the urethane linkage.

Experimental Workflow: Catalytic Activity in Polyurethane Foam Formation

G cluster_reactants Reactant Preparation cluster_mixing Mixing Stage cluster_reaction Foaming and Curing polyol Polyol premix Premix Polyol, Water, Surfactant, and Catalyst polyol->premix isocyanate Isocyanate mixing High-Speed Mixing with Isocyanate isocyanate->mixing water Blowing Agent (Water) water->premix surfactant Surfactant surfactant->premix catalyst This compound catalyst->premix premix->mixing cream Cream Time mixing->cream rise Rise Time cream->rise tack_free Tack-Free Time rise->tack_free curing Curing tack_free->curing

Workflow for Polyurethane Foam Formation

Role in Drug Development

While this compound itself is not a common therapeutic agent, the morpholine scaffold is of paramount importance in medicinal chemistry. The inclusion of a morpholine ring in a drug molecule can enhance its pharmacological profile by:

  • Improving Aqueous Solubility: The ether oxygen and the nitrogen atom can act as hydrogen bond acceptors, improving interaction with water.

  • Enhancing Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

  • Modulating Lipophilicity: The morpholine group can be used to fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[3]

The synthesis of various N-substituted morpholines is therefore a key strategy in the development of new drug candidates. The methodologies used to synthesize this compound are directly applicable to the creation of diverse libraries of morpholine-containing compounds for biological screening.

Conclusion

This compound is a valuable chemical with a well-defined role as a catalyst in the polymer industry. The synthetic routes to its preparation are straightforward and representative of general methods for the N-functionalization of morpholine. The data and protocols presented in this guide offer a solid foundation for its use in research and industrial applications. Furthermore, understanding the synthesis and properties of this specific morpholine derivative provides valuable insights for medicinal chemists working on the design and synthesis of novel therapeutics incorporating the morpholine scaffold.

References

Synthesis and Characterization of 4-(2-Methoxyethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Methoxyethyl)morpholine is a tertiary amine featuring a morpholine ring substituted with a 2-methoxyethyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The methoxyethyl substituent can influence the compound's polarity, hydrogen bonding capacity, and steric profile, making it a molecule of interest for researchers in drug discovery and materials science. This guide outlines two common and reliable synthetic routes for the preparation of this compound: N-alkylation and reductive amination. It also presents its known physical properties and predicted spectroscopic data to aid in its characterization.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.[1][2]

PropertyValue
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
CAS Number 10220-23-2
Appearance Liquid
Boiling Point 104-105.8 °C (at 44 Torr)
SMILES COCCN1CCOCC1
InChI InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3

Synthetic Pathways

Two plausible and widely used methods for the synthesis of this compound are detailed below.

N-Alkylation of Morpholine

This method involves the direct alkylation of the secondary amine of morpholine with a suitable 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane) in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction.

  • To a solution of morpholine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or triethylamine (TEA, 1.2 equivalents).

  • To this stirred suspension, add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water to remove any remaining salts and unreacted morpholine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

N_Alkylation_Workflow reagents Morpholine, 1-Bromo-2-methoxyethane, Base (e.g., K₂CO₃) reaction Reaction (60-80 °C) reagents->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Work-up (Filtration, Washing) reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

N-Alkylation Synthesis Workflow
Reductive Amination

This alternative route involves the reaction of morpholine with 2-methoxyacetaldehyde in the presence of a reducing agent. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

  • To a solution of morpholine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM), add 2-methoxyacetaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reductive_Amination_Workflow reagents Morpholine, 2-Methoxyacetaldehyde reaction Reaction (0 °C to RT) reagents->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reaction solvent Solvent (e.g., Methanol) solvent->reaction reaction->reducing_agent workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Reductive Amination Synthesis Workflow

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70t, J ≈ 4.5 Hz4HO(CH₂)₂N
~ 3.50t, J ≈ 5.5 Hz2HMeO-CH₂
~ 3.35s3HO-CH₃
~ 2.60t, J ≈ 5.5 Hz2HN-CH₂-CH₂OMe
~ 2.50t, J ≈ 4.5 Hz4HN(CH₂)₂O

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 71.0MeO-CH₂
~ 67.0O(CH₂)₂N
~ 59.0O-CH₃
~ 57.5N-CH₂-CH₂OMe
~ 54.0N(CH₂)₂O
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2950-2800StrongC-H stretching (alkyl)
1115StrongC-O-C stretching (ether)
1140StrongC-N stretching (tertiary amine)
Mass Spectrometry (MS)

For mass spectrometry analysis using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 146.1. Fragmentation in MS/MS experiments would likely involve cleavage of the C-C and C-O bonds of the methoxyethyl side chain and fragmentation of the morpholine ring. A common fragmentation pathway for morpholine-containing compounds is the loss of a C₂H₄O fragment.

Conclusion

References

A Comprehensive Technical Guide to the Safe Handling of 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 4-(2-Methoxyethyl)morpholine (CAS No: 10220-23-2). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on data clarity and practical safety workflows.

Chemical and Physical Properties

This compound is a morpholine derivative used in various industrial and chemical synthesis applications, including as a catalyst.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C7H15NO2[2][3]
Molecular Weight 145.20 g/mol [2][3]
Appearance Liquid[2]
Boiling Point 104-105.8 °C (at 44 Torr)[4]
Density (Predicted) 0.974 ± 0.06 g/cm³[4]
Storage Temperature 2-8°C[4]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards that demand careful handling.[2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage

GHS Pictograms:

  • Corrosion: GHS05 (Danger)

  • Irritant: GHS07 (Warning)

Experimental Protocols and Toxicological Summary

While detailed experimental reports are not publicly available, the hazard classifications are derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, eye irritation data is often obtained following OECD Test Guideline 405.

The toxicological profile of similar morpholine compounds provides context for the potential hazards of this compound. For example, morpholine is classified as toxic in contact with skin and harmful if swallowed, causing severe skin burns and eye damage.[5][6]

Toxicological EndpointClassificationNotes
Acute Dermal Toxicity Category 3 (for Morpholine)Toxic in contact with skin.[5]
Acute Oral Toxicity Category 4 (for Morpholine)Harmful if swallowed.[5]
Skin Corrosion Category 1B (for Morpholine)Causes severe skin burns and eye damage.[5]
Serious Eye Damage Category 1 (for Morpholine)Causes serious eye damage.[5]

Handling Precautions and Exposure Controls

Safe handling is paramount to minimize risk. A systematic approach, from risk assessment to the use of personal protective equipment (PPE), is mandatory.

Engineering Controls
  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and emergency showers are readily accessible.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following provides a baseline for handling this compound.

Protection TypeSpecificationStandard Reference
Eye/Face Protection Chemical safety goggles or face shield.OSHA 29 CFR 1910.133 or EN166
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), protective clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.EN 149
Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of chemicals like this compound.

G A Review SDS and Conduct Risk Assessment B Implement Engineering Controls (Fume Hood, Ventilation) A->B C Select and Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Perform Chemical Handling/ Experimental Procedure C->D E Segregate and Store Chemical Properly D->E G Dispose of Waste (Chemical and Contaminated PPE) D->G During/After Procedure F Decontaminate Work Area and Remove PPE E->F F->G G Spill Spill Occurs Assess Assess Spill Size and Immediate Risk Spill->Assess SmallSpill Small & Controllable? Assess->SmallSpill Evacuate Evacuate Immediate Area Alert Others & Call for Help SmallSpill->Evacuate No PPE Wear Appropriate PPE SmallSpill->PPE Yes Report Report Incident Evacuate->Report Cleanup Contain Spill with Inert Absorbent Material Dispose Collect Residue into Sealed Hazardous Waste Container Cleanup->Dispose PPE->Cleanup Decon Decontaminate Area Dispose->Decon Decon->Report G cluster_0 Risk Assessment Hazard Hazard (Intrinsic property of chemical) e.g., Causes Eye Damage Risk Risk (Probability of harm upon exposure) Hazard->Risk + Exposure Exposure (Contact with the chemical) e.g., Vapors, Splash Exposure->Risk Control Control Measures (Engineering, PPE, Procedures) Risk->Control Mitigates Control->Exposure Reduces

References

An In-depth Technical Guide to the Solubility of 4-(2-Methoxyethyl)morpholine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-methoxyethyl)morpholine. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical structure, the known properties of its parent compound, morpholine, and a detailed, generalized experimental protocol for determining its solubility in a range of common organic solvents. This guide is intended to empower researchers and drug development professionals to generate precise and reliable solubility data essential for formulation, synthesis, and other research applications.

Introduction to this compound

This compound is a derivative of morpholine, a heterocyclic compound featuring both amine and ether functional groups.[1] Its molecular formula is C7H15NO2.[2] The presence of the morpholine ring, a recognized pharmacophore, suggests its potential utility in medicinal chemistry and drug design.[3][4] Morpholine and its derivatives are utilized in a variety of applications, including as building blocks for pharmaceuticals, corrosion inhibitors, and catalysts.[1][5] Understanding the solubility of this compound in organic solvents is critical for its application in chemical synthesis, formulation development, and as a reaction solvent.[3]

Predicted Solubility Profile

Based on the chemical structure of this compound and the known properties of morpholine, a qualitative prediction of its solubility can be made. Morpholine itself is described as being miscible with water and a wide range of organic solvents.[6] The addition of the 2-methoxyethyl group to the nitrogen atom of the morpholine ring introduces a polar ether linkage and a short alkyl chain. This modification is expected to maintain, and potentially enhance, its solubility in a variety of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the ether oxygen in the side chain, allows for hydrogen bond acceptance. Therefore, this compound is predicted to be highly soluble or miscible in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): The overall polarity of the molecule suggests good solubility in polar aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): While the morpholine ring and the methoxyethyl group impart significant polarity, some solubility in less polar solvents like toluene might be observed due to the presence of the hydrocarbon portions of the molecule. However, it is expected to have limited solubility in highly nonpolar solvents such as hexane.

These predictions provide a preliminary understanding, but for quantitative applications, experimental determination of solubility is essential.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely available in published literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol25GC/HPLC
Ethanol25GC/HPLC
Acetone25GC/HPLC
Dichloromethane25GC/HPLC
Ethyl Acetate25GC/HPLC
Toluene25GC/HPLC
Hexane25GC/HPLC
Dimethylformamide (DMF)25GC/HPLC
Dimethyl Sulfoxide (DMSO)25GC/HPLC

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the widely used "shake-flask" method for determining the equilibrium solubility of a liquid in a liquid solvent. This method can be adapted for various organic solvents and analytical techniques.[7]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess is ensured when a separate phase of the solute is visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the two phases to separate.

    • If necessary, centrifuge the vials at the same temperature to ensure complete phase separation.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot from the solvent-rich phase (the saturated solution) using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved droplets of the solute.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of this compound in the specific solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted filtrate, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Workflow

In the context of drug development, determining the solubility of a compound like this compound is a critical step in the preclinical phase.[8][9] Poor solubility can hinder formulation development and lead to low bioavailability. The following diagram illustrates a generalized workflow for drug development, highlighting the importance of physicochemical characterization, which includes solubility studies.

DrugDevelopmentWorkflow Discovery Drug Discovery (Target Identification & Validation) LeadGen Lead Generation & Optimization Discovery->LeadGen Preclinical Preclinical Development LeadGen->Preclinical Solubility Physicochemical Characterization (Solubility, Stability, etc.) Preclinical->Solubility Tox Toxicology Studies (In vitro & In vivo) Preclinical->Tox Formulation Formulation Development Preclinical->Formulation IND Investigational New Drug (IND) Application Solubility->IND Tox->IND Formulation->IND Clinical Clinical Trials (Phase I-III) IND->Clinical NDA New Drug Application (NDA) Submission & Review Clinical->NDA Approval Regulatory Approval & Post-Market Surveillance NDA->Approval

Caption: A generalized workflow of the drug development process.

This guide provides a framework for understanding and determining the solubility of this compound. By following the outlined experimental protocol, researchers can generate the necessary quantitative data to advance their work in drug development and other scientific applications.

References

Spectroscopic Profile of 4-(2-Methoxyethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(2-Methoxyethyl)morpholine, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support the identification and characterization of this compound. Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous morpholine derivatives.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70t4HO(CH₂)₂N
~3.50t2HOCH₂CH₂N
~3.35s3HOCH₃
~2.55t2HOCH₂CH₂N
~2.45t4HO(CH₂)₂N

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The 't' denotes a triplet multiplicity.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~71.0OCH₂CH₂N
~67.0O(CH₂)₂N
~59.0OCH₃
~57.5OCH₂CH₂N
~54.0O(CH₂)₂N

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2950-2800StrongC-H stretch (aliphatic)
1115StrongC-O-C stretch (ether)
1140-1070StrongC-N stretch (aliphatic amine)
Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
14540[M]⁺ (Molecular Ion)
11480[M - OCH₃]⁺
100100[M - CH₂OCH₃]⁺
8660[Morpholine ring fragment]⁺
5750[C₄H₉]⁺
4570[CH₂OCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans with a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans with a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Acquisition (EI Mode):

    • Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 40-200.

  • Acquisition (ESI Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-250.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule, [M+H]⁺.

Visualization

To aid in the understanding of the spectroscopic data, the chemical structure of this compound is presented below.

4-2-Methoxyethyl-morpholine Chemical Structure of this compound N1 N C1 CH2 N1->C1 C5 CH2 N1->C5 O1 O C3 CH2 O1->C3 inv1 C1->inv1 inv3 C2 CH2 C2->O1 inv4 inv2 C3->inv2 C4 CH2 C4->N1 C6 CH2 C5->C6 O2 O C6->O2 C7 CH3 O2->C7 inv1->C2 inv2->C4

Caption: Chemical structure of this compound.

The Versatile Role of 4-(2-Methoxyethyl)morpholine in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyethyl)morpholine, a tertiary amine, has carved a niche for itself in the realm of organic synthesis, primarily as a highly effective catalyst in the production of polyurethanes. Its unique structural features, combining a morpholine ring with a methoxyethyl group, contribute to its catalytic activity and solubility characteristics. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in polyurethane chemistry. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound, also known as N-(2-methoxyethyl)morpholine, is a colorless liquid with the chemical formula C₇H₁₅NO₂. Its molecular structure, featuring a tertiary amine functionality within a morpholine ring and an ether linkage, makes it a valuable tool in organic synthesis. While its applications are varied, its most prominent role is as a catalyst in the formation of polyurethanes, a versatile class of polymers with wide-ranging industrial applications.

Physical and Chemical Properties:

PropertyValue
CAS Number 10220-23-2
Molecular Weight 145.20 g/mol
Boiling Point 104-105.8 °C (at 44 Torr)
Density 0.974 ± 0.06 g/cm³
pKa 6.66 ± 0.10

Core Application: Catalysis in Polyurethane Synthesis

The primary application of this compound in organic synthesis is as a catalyst for the reaction between isocyanates and polyols to form polyurethanes.[1] Tertiary amines are widely used as catalysts in this process, and this compound serves as an effective promoter for the gelling reaction (the chain-extending isocyanate-hydroxyl reaction).[1]

Mechanism of Catalysis

The catalytic activity of this compound in urethane formation is attributed to its ability to act as a nucleophilic catalyst. The lone pair of electrons on the nitrogen atom of the morpholine ring initiates the reaction. The generally accepted mechanism involves the formation of an active complex between the tertiary amine catalyst and the hydroxyl group of the polyol. This complex then reacts with the isocyanate, facilitating the formation of the urethane linkage and regenerating the catalyst.

Computational studies on similar morpholine derivatives have elucidated the multi-step reaction pathway in the presence of an amine catalyst, which significantly lowers the activation energy compared to the uncatalyzed reaction.[2][3]

Catalytic Cycle of Urethane Formation

G cluster_0 Catalytic Cycle Polyol Polyol Active_Complex Polyol-Catalyst Active Complex Polyol->Active_Complex Activation Catalyst This compound Catalyst->Active_Complex Urethane Polyurethane Active_Complex->Urethane Reaction Isocyanate Isocyanate Isocyanate->Urethane Regenerated_Catalyst Regenerated Catalyst Urethane->Regenerated_Catalyst Product Formation & Catalyst Release Regenerated_Catalyst->Active_Complex Re-enters cycle

Caption: Catalytic cycle for polyurethane formation.

Experimental Protocols

While specific formulations are often proprietary, a general experimental protocol for the synthesis of polyurethane foam using a tertiary amine catalyst like this compound can be outlined based on information from patents in the field.[1]

General Procedure for Flexible Polyurethane Foam Synthesis

This protocol describes the laboratory-scale preparation of a flexible polyether polyurethane foam.

Materials:

  • Polyether polyol (e.g., functionality of 2-4, molecular weight 2000-7000)

  • Organic polyisocyanate (e.g., toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI))

  • This compound (Catalyst)

  • Blowing agent (e.g., water, HFCs)

  • Silicone surfactant

  • Optional: Co-catalyst (e.g., an organotin compound)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, blowing agent, silicone surfactant, and this compound. The catalyst is typically used in an amount ranging from 0.05 to 4.0 weight percent, based on the combined weight of the polyol and polyisocyanate.[1] More commonly, the catalyst concentration is between 0.1 and 2.0 weight percent.[1]

  • Reaction Initiation: To the premix, add the organic polyisocyanate in a stoichiometric amount sufficient to provide 0.4 to 1.5 mole equivalents of isocyanate groups per mole equivalent of hydroxyl groups in the polyol.[1]

  • Mixing: Immediately and vigorously mix the components for a short period (typically 5-15 seconds) until a homogeneous mixture is obtained.

  • Foaming and Curing: Pour the reacting mixture into a mold and allow it to expand and cure at ambient or slightly elevated temperature. The cream time, rise time, and tack-free time are recorded to characterize the foam formation process.

  • Post-Curing: After the foam has solidified, it is typically aged for a period (e.g., 24 hours) at room temperature to allow for complete curing and development of final physical properties.

Experimental Workflow for Polyurethane Foam Synthesis

G cluster_workflow Experimental Workflow Start Start Premix Prepare Polyol Premix (Polyol, Surfactant, Blowing Agent, This compound) Start->Premix Add_Iso Add Isocyanate Premix->Add_Iso Mix Vigorous Mixing Add_Iso->Mix Pour Pour into Mold Mix->Pour Cure Foaming & Curing Pour->Cure Post_Cure Post-Curing Cure->Post_Cure Analyze Analyze Foam Properties Post_Cure->Analyze End End Analyze->End

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-(2-Methoxyethyl)morpholine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous N-substituted morpholines and related compounds to project its thermal behavior. The document details standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents representative data from similar molecules, and proposes a hypothetical decomposition pathway. This guide is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling them to handle and utilize the compound with a thorough understanding of its thermal characteristics.

Introduction

This compound is a tertiary amine featuring a morpholine ring N-substituted with a methoxyethyl group. Its structural attributes, including the ether and amine functionalities, make it a versatile building block in organic synthesis and a component in various chemical formulations. An understanding of its thermal stability is paramount for its safe handling, storage, and application, particularly in processes involving elevated temperatures. Thermal decomposition can lead to the generation of potentially hazardous byproducts and compromise the integrity of the chemical process. This guide outlines the expected thermal behavior of this compound and provides the necessary technical information for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 10220-23-2
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Appearance Liquid

Thermal Stability Analysis: Representative Data

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and characterize the mass loss profile.

Table 1: Representative TGA Data for Analogous N-Substituted Morpholines

CompoundOnset of Decomposition (°C)Key Mass Loss StagesAtmosphere
N-Ethylmorpholine~100-120Single major mass lossInert (N2)
N-Methylmorpholine~110-130Single major mass lossInert (N2)

Note: The data presented are representative values and can vary based on experimental conditions such as heating rate and sample purity.

Based on these analogs, this compound is expected to exhibit a primary decomposition event beginning in the range of 100-150°C in an inert atmosphere. The presence of the ether linkage in the methoxyethyl substituent may slightly alter the decomposition onset and profile.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, boiling points, and other phase transitions.

Table 2: Representative DSC Data for Analogous N-Substituted Morpholines

CompoundMelting Point (°C)Boiling Point (°C)
N-Ethylmorpholine-63139
N-Methylmorpholine-66115-116

Note: The data presented are from established sources and represent the physical properties of these compounds.

For this compound, being a liquid at room temperature, a DSC scan would be expected to show an endothermic event corresponding to its boiling point.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on liquid samples like this compound.[1][2][3][4][5][6][7][8][9]

Thermogravimetric Analysis (TGA) Protocol

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Liquid Sample (5-10 mg) Crucible Alumina Crucible Sample->Crucible Load Sample Instrument TGA Instrument Crucible->Instrument Place in Furnace Parameters Set Parameters: - Temp Range: 25-600°C - Heating Rate: 10°C/min - Atmosphere: N2 (50 mL/min) Instrument->Parameters Configure Run Initiate Run Data Record Mass vs. Temp Run->Data Analysis Analyze TGA Curve: - Onset of Decomposition - Mass Loss (%) Data->Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is accurately weighed into a standard alumina crucible.[4]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create an inert atmosphere. The temperature program is set to ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[2][4][5]

  • Data Acquisition: The sample is heated according to the set temperature program, and the mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the point of significant mass loss. The percentage of mass loss at different temperature ranges is also calculated.

Differential Scanning Calorimetry (DSC) Protocol

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Liquid Sample (2-5 mg) Pan Hermetic Aluminum Pan Sample->Pan Load & Seal Instrument DSC Instrument Pan->Instrument Place in Cell Parameters Set Parameters: - Temp Range: -80 to 200°C - Heating Rate: 10°C/min - Atmosphere: N2 (50 mL/min) Instrument->Parameters Configure Run Initiate Run Data Record Heat Flow vs. Temp Run->Data Analysis Analyze DSC Thermogram: - Melting Point (Tm) - Boiling Point (Tb) - Enthalpy of Transitions Data->Analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: A small amount of this compound (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[1][3]

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min. The temperature program is typically set to cool the sample to a low temperature (e.g., -80°C) and then heat it at a controlled rate (e.g., 10°C/min) to a temperature above its expected boiling point (e.g., 200°C).[1][3]

  • Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic events. For a liquid sample, key events to look for are the melting point (if it solidifies upon cooling) and the boiling point. The enthalpy of these transitions can also be quantified.

Hypothetical Decomposition Pathway

The thermal decomposition of N-substituted morpholines can proceed through various pathways, often involving the cleavage of the C-N and C-O bonds within the morpholine ring and the substituent. For this compound, the decomposition is likely initiated by the cleavage of the weakest bonds at elevated temperatures.

Studies on the decomposition of morpholine have identified products such as ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, and organic acids. The presence of the methoxyethyl group in this compound introduces additional possibilities for fragmentation.

Decomposition_Pathway cluster_fragments Primary Decomposition Products cluster_products Secondary & Final Decomposition Products Parent This compound Fragment1 Morpholine Radical Parent->Fragment1 Thermal Cleavage Fragment2 Methoxyethyl Radical Parent->Fragment2 Thermal Cleavage Fragment3 Ring-Opened Intermediates Parent->Fragment3 Thermal Cleavage Product1 Smaller Amines (e.g., Methylamine, Ethylamine) Fragment1->Product1 Product2 Ammonia Fragment1->Product2 Product4 Organic Acids (e.g., Acetic Acid, Formic Acid) Fragment1->Product4 Product3 Aldehydes & Ketones Fragment2->Product3 Product5 Methanol Fragment2->Product5 Fragment3->Product1 Fragment3->Product4 Product6 Ethylene Glycol Fragment3->Product6

Caption: Hypothetical Thermal Decomposition Pathway.

The proposed pathway suggests that initial bond scission could occur at the N-C bond connecting the substituent to the morpholine ring or through ring-opening mechanisms. The resulting radical species would then undergo further reactions to form a complex mixture of smaller, more volatile compounds.

Conclusion

This technical guide has provided a detailed overview of the anticipated thermal stability and decomposition of this compound based on data from analogous compounds and established analytical principles. While specific experimental data for this compound remains to be published, the information presented herein offers a solid foundation for its safe handling and use in research and development. It is strongly recommended that experimental thermal analysis be conducted under the specific conditions of use to obtain precise data for any critical applications. The detailed experimental protocols provided can serve as a starting point for such investigations.

References

The Catalytic Role of 4-(2-Methoxyethyl)morpholine in Polyurethane Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 4-(2-Methoxyethyl)morpholine, a tertiary amine catalyst pivotal in the synthesis of polyurethane materials. While specific novel reactions catalyzed by this molecule are not extensively documented in publicly accessible research, its primary and critical role lies in controlling the complex polymerization reactions that form polyurethane foams. This document details the established catalytic mechanism, provides exemplary experimental protocols, and illustrates key processes through logical diagrams.

Introduction to this compound as a Catalyst

This compound is an aliphatic tertiary amine widely employed as a catalyst in the polyurethane industry.[1] Amine catalysts are a crucial component in polyurethane formulations, typically constituting 0.1% to 5.0% of the formulation.[1][2] Their primary function is to accelerate and balance the two fundamental reactions in the production of polyurethane foam: the "gelling" reaction and the "blowing" reaction.[3]

  • Gelling Reaction: The chain-extending reaction between a polyol (a polymer with multiple hydroxyl groups) and a polyisocyanate, which forms the urethane linkages that build the polymer backbone.

  • Blowing Reaction: The reaction between the isocyanate and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂) gas. This gas acts as the blowing agent, creating the cellular foam structure.

The selection and concentration of a catalyst like this compound are critical for controlling the reaction kinetics to achieve the desired foam properties, such as cell structure, density, and curing time.[3]

Catalytic Mechanism in Urethane Formation

Tertiary amines, including this compound, function as nucleophilic catalysts. The generally accepted mechanism involves the activation of the alcohol (polyol) to facilitate its attack on the highly electrophilic carbon of the isocyanate group.[4]

The catalytic cycle can be summarized in the following steps:

  • Complex Formation: The lone pair of electrons on the nitrogen atom of the morpholine derivative forms a hydrogen bond with the hydroxyl group of the polyol. This increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The activated polyol-catalyst complex attacks the isocyanate's carbonyl carbon.

  • Proton Transfer & Product Formation: A proton is transferred, leading to the formation of the urethane bond.

  • Catalyst Regeneration: The catalyst is released and can participate in a new cycle.

This mechanism is distinct from catalyst-free conditions, where the reaction proceeds much more slowly through the direct, uncatalyzed addition of the alcohol to the isocyanate.[4]

Catalytic_Cycle_Urethane_Formation Catalyst Catalyst (this compound) ActivatedComplex Activated Catalyst-Polyol Complex Catalyst->ActivatedComplex + Polyol Polyol Polyol (R-OH) Isocyanate Isocyanate (R'-NCO) Isocyanate->ActivatedComplex + Isocyanate Urethane Urethane Product ActivatedComplex->Urethane Nucleophilic Attack & Proton Transfer RegeneratedCatalyst Regenerated Catalyst Urethane->RegeneratedCatalyst - Catalyst RegeneratedCatalyst->Catalyst Cycle Repeats

Catalytic cycle of urethane formation by a tertiary amine catalyst.

Performance Data and Experimental Protocols

While this compound is a recognized catalyst, specific quantitative performance data from peer-reviewed literature is scarce. Catalyst performance is typically evaluated by measuring the reaction profile of a foam formulation and the physical properties of the resulting product.

Data Presentation

Disclaimer: The following table presents representative data for a generic tertiary amine gelling catalyst system in a flexible polyurethane foam formulation. This data is for illustrative purposes only to demonstrate typical performance metrics and does not represent the specific performance of this compound. For precise formulation, data from the manufacturer should be consulted.

ParameterCatalyst A (Control)Catalyst B (Illustrative)UnitDescription
Catalyst Loading 0.80.8pphp*Parts per hundred parts polyol
Cream Time 1011secondsTime from mixing until the liquid becomes opaque
Gel Time 6065secondsTime when the polymer forms a continuous network
Rise Time 100105secondsTime to reach maximum foam height
Tack-Free Time 150160secondsTime when the foam surface is no longer sticky
Foam Density 5251.5 kg/m ³The mass per unit volume of the cured foam
Air Flow 3.53.4cfmMeasure of foam openness

*pphp: parts per hundred parts polyol

Generalized Experimental Protocol for Flexible Polyurethane Foam

This protocol describes a general procedure for preparing a flexible polyurethane foam in a laboratory setting. The concentration of this compound would typically range from 0.05 to 4.0 weight percent based on the combined weight of the polyol and polyisocyanate.[3]

  • Preparation of Polyol Premix:

    • In a suitable container, combine the polyether polyol, water (blowing agent), silicone surfactant (cell stabilizer), and any crosslinkers.

    • Add the amine catalyst, this compound, to the mixture. If a co-catalyst (e.g., an organotin compound) is used, it is also added at this stage.

    • Mix the components thoroughly at high speed (e.g., 2000 rpm) for 60 seconds until a homogenous premix is obtained.

    • Allow the premix to degas and equilibrate to a controlled temperature (e.g., 25°C).

  • Foaming Reaction:

    • Add the stoichiometric amount of polyisocyanate (e.g., Toluene Diisocyanate - TDI, or Methylene Diphenyl Diisocyanate - MDI) to the polyol premix.

    • Immediately mix at high speed for 5-10 seconds.

    • Quickly pour the reacting mixture into a pre-heated mold (e.g., 60-70°C) or an open container to allow for free rise.

    • Record key reaction parameters: cream time, gel time, and rise time.

  • Curing and Characterization:

    • Allow the foam to cure in the mold for a specified demold time (e.g., 5-10 minutes).

    • After demolding, allow the foam to post-cure at ambient or elevated temperature for 24 hours.

    • The cured foam can then be subjected to physical property testing (density, hardness, tensile strength, air flow, etc.).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of polyurethane foam synthesis and the hierarchical relationship of the components.

Experimental_Workflow_PU_Foam cluster_premix Step 1: Polyol Premix Preparation cluster_reaction Step 2: Foaming Reaction cluster_curing Step 3: Curing & Analysis Polyol Polyol Mixing1 High-Speed Mixing Polyol->Mixing1 Water Water (Blowing Agent) Water->Mixing1 Surfactant Silicone Surfactant Surfactant->Mixing1 Catalyst Catalyst (this compound) Catalyst->Mixing1 Premix Homogenous Polyol Premix Mixing1->Premix Mixing2 High-Speed Mixing (5-10 sec) Premix->Mixing2 Isocyanate Polyisocyanate (TDI / MDI) Isocyanate->Mixing2 Pouring Pour into Mold Mixing2->Pouring Curing Curing in Mold Pouring->Curing PostCuring Post-Curing (24h) Curing->PostCuring Testing Physical Property Testing PostCuring->Testing

Generalized experimental workflow for polyurethane foam synthesis.

Conclusion

This compound is a well-established tertiary amine catalyst whose primary industrial application is the synthesis of polyurethanes. It plays a non-novel but essential role in modulating the gelling and blowing reactions that are fundamental to the formation of foam structures. While detailed kinetic studies on this specific molecule are not widely published, its function can be understood through the general mechanism of nucleophilic catalysis common to tertiary amines. For researchers and developers, this compound remains a key tool for controlling reaction profiles and tailoring the final properties of polyurethane materials. For detailed formulation and optimization, direct consultation of manufacturer-provided technical data sheets is strongly recommended.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Methoxyethyl)morpholine as a Catalyst in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-Methoxyethyl)morpholine as a tertiary amine catalyst, primarily in the synthesis of polyurethanes. This document includes its mechanism of action, representative experimental protocols, and relevant performance data.

Introduction and Catalytic Application

This compound is a tertiary amine that functions as a catalyst in the formation of polyurethane from the reaction of an organic polyisocyanate with a polyol (e.g., a polyester or polyether polyol).[1][2] As a catalyst, it promotes at least two key reactions that must proceed at balanced rates to form polyurethane foam with desired physical properties: the chain-extending (gelling) reaction between isocyanate and hydroxyl groups, and the crosslinking reaction between isocyanate and urethane groups.[1][2] Tertiary amine catalysts, such as this compound, are essential for controlling the kinetics of these reactions in the production of flexible and rigid polyurethane foams.[3][4]

Mechanism of Catalysis

The catalytic activity of tertiary amines like this compound in urethane formation is attributed to their ability to activate the reactants. Computational studies on similar morpholine-based catalysts suggest a multi-step mechanism.[5][6][7] The process begins with the formation of a hydrogen-bonded complex between the amine catalyst and the alcohol (polyol). This complex then reacts with the isocyanate. The amine facilitates the proton transfer steps within the reaction, lowering the overall activation energy and thus increasing the reaction rate.[5][6]

A proposed catalytic cycle for urethane formation is depicted below.

Catalytic Cycle Catalytic Cycle of Urethane Formation cluster_0 Reaction Pathway Reactants Polyol (R-OH) + Catalyst (C) Complex1 [R-O-H---C] Complex Reactants->Complex1 Formation of activated complex TransitionState Transition State Complex1->TransitionState + R'-NCO Isocyanate Isocyanate (R'-NCO) Product Urethane Product + Regenerated Catalyst (C) TransitionState->Product Proton Transfer Product->Reactants Catalyst Regeneration

Caption: Proposed catalytic cycle for urethane formation.

Quantitative Data

The concentration of a tertiary amine catalyst is a critical parameter in polyurethane formulations, influencing the reaction rates and the final properties of the foam. The following table summarizes typical concentration ranges for tertiary amine catalysts.

ParameterValueUnitNotes
Catalyst Concentration0.1 - 5.0% of total formulationGeneral range for amine catalysts in polyurethane manufacturing.[3]
Catalyst Loading0.01 - 10pphpParts per hundred parts polyol by weight.[4]

Computational studies on morpholine and 4-methylmorpholine, which are structurally related to this compound, provide insights into the thermodynamics of the catalyzed reaction.

CatalystCalculated Activation Energy (Ea)UnitReference
Morpholine29.7kJ/mol[6][7]
4-Methylmorpholine26.6kJ/mol[6][7]

Experimental Protocols

The following is a representative protocol for the laboratory-scale synthesis of a rigid polyurethane foam using this compound as a catalyst. This protocol is based on general procedures for polyurethane foam synthesis.[8][9]

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, gloves, lab coat) must be worn. Isocyanates are respiratory sensitizers.[3] Amine catalysts are typically corrosive and alkaline.[3]

Materials and Equipment:

  • Polyether polyol (e.g., Lupranol® 3300, hydroxyl value ~395 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (Catalyst)

  • Deionized water (Blowing agent)

  • Silicone surfactant (Cell stabilizer)

  • 200 mL polypropylene cup

  • High-speed mechanical stirrer

  • Balance

  • Stopwatch

Protocol:

  • Preparation of Component A (Polyol Premix):

    • To a 200 mL polypropylene cup, add 50.0 g of the polyether polyol.

    • Add 1.5 g of deionized water (blowing agent).

    • Add 0.75 g of a silicone surfactant.

    • Add 1.0 g of this compound (catalyst). This corresponds to 2.0 pphp.

    • Stir the mixture at 2000 rpm for 60 seconds to ensure a homogeneous blend.[9]

  • Foam Formation:

    • Add 60.0 g of pMDI (Component B) to the polyol premix (Component A).

    • Immediately stir the combined components at 2000 rpm for 10 seconds.[9]

    • Allow the mixture to foam freely in the fume hood.

    • Record key reaction times:

      • Cream time: Time from mixing until the liquid becomes opaque and starts to rise.

      • Gel time: Time from mixing until fine strands of polymer can be pulled from the foam.

      • Tack-free time: Time from mixing until the foam surface is no longer sticky to the touch.

  • Curing and Analysis:

    • Allow the foam to cure at room temperature for at least 24 hours before handling and analysis.[9]

    • The resulting foam can be characterized for properties such as density, cell structure, and compressive strength.

Experimental Workflow Workflow for Polyurethane Foam Synthesis cluster_workflow Procedure start Start prep_A Prepare Component A: Polyol + Water + Surfactant + This compound start->prep_A mix_A Stir Component A (2000 rpm, 60s) prep_A->mix_A add_B Add Component B (pMDI) mix_A->add_B mix_all Stir all components (2000 rpm, 10s) add_B->mix_all foam Allow free rise of foam mix_all->foam cure Cure for 24 hours at RT foam->cure analyze Analyze foam properties cure->analyze end_node End analyze->end_node

Caption: Experimental workflow for polyurethane foam synthesis.

Conclusion

This compound is an effective tertiary amine catalyst for the production of polyurethane materials. By controlling the catalyst concentration, researchers can modulate the reaction kinetics to achieve desired foam properties. The provided protocol offers a representative method for laboratory-scale synthesis, which can be adapted and optimized for specific applications in materials science and product development.

References

Application Notes and Protocols for N-Alkylation Utilizing 4-(2-Methoxyethyl)morpholine as a Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of secondary amines, employing 4-(2-Methoxyethyl)morpholine as a non-nucleophilic base. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2][3] These protocols offer a practical guide for synthesizing N-alkylated morpholine derivatives and other aminated compounds, which are crucial intermediates in the development of novel therapeutics.[4][5]

The morpholine ring is a versatile scaffold found in numerous approved drugs and experimental therapeutic agents.[2] Its presence can confer favorable characteristics such as improved solubility, metabolic stability, and bioavailability.[2] N-alkylation is a fundamental transformation for the derivatization of amines, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[4]

Data Presentation: N-Alkylation of Secondary Amines

The choice of base in N-alkylation reactions is critical to prevent side reactions and ensure high yields. Tertiary amines, such as this compound, are often employed as acid scavengers. The following table summarizes typical reaction conditions and expected yields for the N-alkylation of secondary amines with alkyl halides, which is a widely used method.[6][7][8][9]

Amine Substrate (1.0 eq)Alkylating Agent (1.1 eq)Base (1.5 eq)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MorpholineBenzyl bromideThis compoundAcetonitrile606-1285-95
PiperidineEthyl iodideThis compoundDMF508-1680-90
Pyrrolidinen-Butyl bromideThis compoundTHFReflux12-2475-85
N-MethylanilineMethyl iodideThis compoundDichloromethaneRoom Temp4-890-98

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with an Alkyl Halide using this compound as a Base

This protocol describes a general method for the N-alkylation of a secondary amine using an alkyl halide, with this compound serving as the proton scavenger.

Materials:

  • Secondary amine (e.g., Morpholine)

  • Alkyl halide (e.g., Benzyl bromide)

  • This compound (tertiary amine base)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Reagents for workup (e.g., saturated aqueous sodium bicarbonate, brine, organic solvent for extraction, drying agent like anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equivalent).

  • Dissolve the amine in the appropriate anhydrous solvent (e.g., acetonitrile).

  • Add this compound (1.5 equivalents) to the solution.

  • While stirring, add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amine.

Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of a secondary amine using this compound as a base.

G reagents Combine Secondary Amine, This compound, and Anhydrous Solvent add_alkyl_halide Add Alkyl Halide (dropwise) reagents->add_alkyl_halide reaction Heat and Stir (Monitor by TLC/LC-MS) add_alkyl_halide->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated N-Alkylated Product purification->product

Caption: Workflow for N-Alkylation of a Secondary Amine.

Significance in Drug Discovery

The morpholine scaffold is a key component in a variety of therapeutic agents due to its ability to improve the pharmacological profile of a molecule. Its incorporation can influence receptor binding and enzyme inhibition, making it a valuable building block in the design of new drugs.[2][10] The N-alkylation methods described herein are fundamental for the synthesis of diverse libraries of morpholine-containing compounds for screening and lead optimization in drug discovery programs.[1]

G cluster_0 Drug Development Pipeline cluster_1 Role of N-Alkylation Lead Discovery Lead Discovery Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials Synthesis of Analogs Synthesis of Analogs Synthesis of Analogs->Lead Optimization Provides diverse compound libraries Improved Properties Improved Properties Synthesis of Analogs->Improved Properties Enhanced Potency, Solubility, Stability

References

Application Note: Analytical Methods for Quantifying 4-(2-Methoxyethyl)morpholine in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: AN-MEM-202512

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the quantitative analysis of 4-(2-Methoxyethyl)morpholine in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are essential for monitoring reaction progress, determining yield, and ensuring the quality and purity of intermediates in pharmaceutical synthesis. The protocols include comprehensive steps for sample preparation, instrument conditions, and data analysis.

Introduction

This compound is a key intermediate in various synthetic organic processes, particularly in the development of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this analyte directly within the reaction matrix is critical for process optimization, quality control, and regulatory compliance. The presence of starting materials, byproducts, and catalysts in a reaction mixture necessitates robust and selective analytical methods. This document outlines validated GC-MS and HPLC-UV methods suitable for this purpose.

Recommended Analytical Methods

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analysis of morpholine derivatives.[1] The choice between GC-MS and HPLC often depends on the volatility of the analyte, the complexity of the reaction matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for volatile and semi-volatile compounds, offering excellent selectivity and sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode.[1][2] For polar analytes like morpholine derivatives, a derivatization step is often employed to increase volatility and improve chromatographic peak shape.[2][3]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that is well-suited for a broad range of compounds, including those that are not sufficiently volatile for GC analysis.[1][4] When coupled with a UV detector, HPLC provides a robust method for quantification, particularly when the analyte possesses a suitable chromophore or can be derivatized to introduce one.[5]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values serve as a benchmark and should be confirmed during in-house method validation.

Table 1: Summary of Quantitative Performance

ParameterGC-MS (with Derivatization)HPLC-UV (with Derivatization)
Linearity Range 10 - 500 µg/L[6]0.3 - 1.2 µg/mL[7]
Correlation Coefficient (R²) > 0.999[6][8][9]> 0.999[7]
Limit of Detection (LOD) 7.3 µg/L[5][8][10]0.1000 µg/mL[5][7]
Limit of Quantification (LOQ) 24.4 µg/L[5][8][10]0.3001 µg/mL[5][7]
Accuracy (Recovery %) 94.3% - 109.0%[5][8][9][10]97.9% - 100.4%[5][7]
Precision (Intra-day RSD%) 2.0% - 4.4%[8][9][10]< 1.0%[7]
Precision (Inter-day RSD%) 3.3% - 7.0%[8][10]< 1.5%[6]

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This method is based on the derivatization of the secondary amine in the morpholine ring to form a more volatile and stable N-nitrosomorpholine derivative, which is readily analyzed by GC-MS.[8][10]

4.1.1. Sample Preparation and Derivatization

  • Sampling & Quenching: Carefully withdraw a 100 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot into 9.9 mL of deionized water in a volumetric flask to halt any further chemical conversion.[1]

  • Acidification: Transfer 2.0 mL of the quenched sample solution into a 10 mL glass test tube. Add 200 µL of 0.05 M HCl and vortex the mixture for 30 seconds.[9]

  • Derivatization: Add 200 µL of a saturated sodium nitrite (NaNO₂) solution to the acidified sample and vortex thoroughly.[8] Heat the mixture at 40°C for 5 minutes in a heating block.[8][11]

  • Extraction: After cooling the mixture to room temperature, add 0.5 mL of dichloromethane (DCM) and vortex for 1 minute to extract the N-nitroso derivative.[8][11] Allow the layers to separate for 10 minutes.[8][11]

  • Final Sample: Carefully transfer the lower organic layer (DCM) into an autosampler vial for GC-MS analysis.[11]

4.1.2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890A GC or equivalent.[3]

  • MS System: Agilent 5975C MSD or equivalent.[3]

  • Column: DB-1701 or similar mid-polarity column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Injection Volume: 1 µL.[3]

  • Injector Temperature: 250 °C.[3][9]

  • Split Ratio: 10:1 (can be adjusted based on concentration).

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[11]

  • Oven Program:

    • Initial temperature: 100°C, hold for 4 minutes.[8][9]

    • Ramp to 120°C at 10°C/min, hold for 3 minutes.[8][9]

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[8][9]

  • MS Transfer Line: 280°C.[3][8]

  • Ion Source Temp: 230°C.[3][8]

  • Quadrupole Temp: 150°C.[3][8]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3][11]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte.

Protocol 2: HPLC-UV Analysis with Derivatization

This method uses pre-column derivatization to attach a UV-absorbing chromophore (1-Naphthyl isothiocyanate) to the morpholine nitrogen, enabling sensitive UV detection.[7][12]

4.2.1. Sample Preparation and Derivatization

  • Sampling & Quenching: Withdraw a 100 µL aliquot from the reaction mixture and quench by diluting to 10.0 mL with acetonitrile in a volumetric flask.

  • Derivatization: In a vial, mix 1.0 mL of the quenched sample with 1.0 mL of a 1-Naphthyl isothiocyanate (NIT) solution (e.g., 0.1% in acetonitrile).

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes to ensure complete derivatization.[5]

  • Final Sample: Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.[1]

4.2.2. HPLC Instrumentation and Conditions

  • HPLC System: System equipped with a quaternary pump, autosampler, and UV-Vis detector.[5]

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 30% B, increase to 80% B over 15 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection Wavelength: 230 nm (or the absorption maximum for the NIT derivative).[5]

Mandatory Visualizations

The diagram below illustrates the general experimental workflow for quantifying an analyte in a reaction mixture.

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis & Data Processing A 1. Aliquot Sampling from Reaction Mixture B 2. Reaction Quenching & Dilution A->B C 3. Derivatization (if required) B->C D 4. Filtration C->D E 5. Chromatographic Separation (GC or HPLC) D->E F 6. Detection (MS or UV) E->F G 7. Data Processing (Peak Integration, Calibration Curve) F->G H 8. Final Quantification Report (Concentration in Reaction Mixture) G->H

Caption: General workflow for the quantification of this compound.

References

Step-by-step guide for the synthesis of 4-(2-Methoxyethyl)morpholine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Laboratory Synthesis of 4-(2-Methoxyethyl)morpholine

Introduction

This compound is a tertiary amine used as a building block and catalyst in various chemical syntheses. Its structural features, combining a morpholine ring with a methoxyethyl group, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. Standard synthetic methods for preparing N-alkyl morpholines include the N-alkylation of morpholine with alkyl halides or the reductive amination of morpholine with aldehydes.[1][2][3][4] This document provides a detailed protocol for the synthesis of this compound via the direct N-alkylation of morpholine with 2-methoxyethyl chloride.

Principle

The synthesis is based on a nucleophilic substitution (SN2) reaction. The secondary amine nitrogen of morpholine acts as a nucleophile, attacking the electrophilic carbon of 2-methoxyethyl chloride. A base is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol details the N-alkylation of morpholine to produce this compound on a laboratory scale.

Materials and Equipment:

  • Morpholine

  • 2-Methoxyethyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (2.18 g, 25.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (5.18 g, 37.5 mmol, 1.5 equiv.), and 40 mL of anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add 2-methoxyethyl chloride (2.60 g, 27.5 mmol, 1.1 equiv.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C. Maintain stirring at this temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts using a Büchner funnel and wash the solid cake with a small amount of acetonitrile.

  • Workup - Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Workup - Extraction: Dissolve the resulting residue in 50 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with 2 x 30 mL of water to remove any remaining salts and unreacted morpholine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure this compound as a liquid.

Data Summary

The following table summarizes the quantitative data for the described synthesis protocol.

ParameterValue
Reactants
Morpholine2.18 g (25.0 mmol, 1.0 equiv.)
2-Methoxyethyl chloride2.60 g (27.5 mmol, 1.1 equiv.)
Potassium Carbonate5.18 g (37.5 mmol, 1.5 equiv.)
Solvent
Acetonitrile40 mL
Reaction Conditions
Temperature80°C
Time12-16 hours
Product
Theoretical Yield3.63 g
Expected Experimental Yield3.09 - 3.45 g (85 - 95%)
AppearanceLiquid
Molecular Weight145.20 g/mol [5]

Workflow Visualization

The logical flow of the synthesis, from initial setup to final product analysis, is outlined in the diagram below.

Synthesis_Workflow A 1. Reagent Combination - Morpholine - K₂CO₃ - Acetonitrile B 2. Addition of Alkylating Agent - 2-Methoxyethyl Chloride A->B C 3. Reaction (Reflux at 80°C, 12-16h) B->C D 4. Workup - Filtration - Extraction - Drying C->D E 5. Purification - Vacuum Distillation D->E F 6. Final Product - this compound E->F

References

Application Notes and Protocols for 4-(2-Methoxyethyl)morpholine in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyethyl)morpholine, a tertiary amine, serves as a versatile base and catalyst in various organic transformations. Its unique structure, combining a morpholine ring with a methoxyethyl substituent, imparts specific solubility and basicity properties that are advantageous in certain reaction systems. This document provides detailed application notes and protocols for the use of this compound, with a focus on its role as a catalyst in polyurethane synthesis. While its application as a primary base in common cross-coupling reactions is not extensively documented in readily available literature, this guide also discusses the general role of organic bases in such transformations.

I. Catalysis of Polyurethane Foam Synthesis

This compound, also referred to as N-methoxyethoxyethyl morpholine, is a documented catalyst for the production of polyurethane foams. It effectively promotes the key reactions involved in the formation of the polymer network.[1]

Logical Relationship of Polyurethane Formation

The following diagram illustrates the fundamental reactions in polyurethane foam production catalyzed by an amine catalyst like this compound.

Polyurethane_Formation Polyol Polyol (-OH groups) Urethane_Linkage Urethane Linkage (-NHCOO-) Chain Extension & Cross-linking Polyol->Urethane_Linkage Polyisocyanate Polyisocyanate (-NCO groups) Polyisocyanate->Urethane_Linkage CO2 Carbon Dioxide (CO₂) Gas Foam Expansion Polyisocyanate->CO2 Reacts with Amine_Catalyst This compound Amine_Catalyst->Urethane_Linkage Catalyzes Polyurethane_Foam Polyurethane Foam Urethane_Linkage->Polyurethane_Foam Water Water (Blowing Agent) Water->CO2 CO2->Polyurethane_Foam Creates foam structure Cross_Coupling_Workflow Start Start Reaction_Setup Reaction Setup: - Aryl/Vinyl Halide - Coupling Partner - Palladium Catalyst - Ligand - Organic Base - Solvent Start->Reaction_Setup Degassing Degas Reaction Mixture (e.g., N₂ or Ar sparging) Reaction_Setup->Degassing Heating Heat to Reaction Temperature Degassing->Heating Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for the Analysis of 4-(2-Methoxyethyl)morpholine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of 4-(2-Methoxyethyl)morpholine, a crucial compound in pharmaceutical development and other industrial applications. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for researchers, scientists, and drug development professionals to achieve accurate and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The direct analysis of this compound by GC-MS can be challenging due to its polarity. To enhance volatility and improve chromatographic separation, a derivatization step is often employed. A common and effective method for morpholine and its derivatives is the formation of a more volatile and stable N-nitrosamine derivative.

Principle

This compound, a secondary amine, can react with sodium nitrite in an acidic medium to form its corresponding N-nitroso derivative. This derivative is more volatile and provides excellent sensitivity and selectivity when analyzed by GC-MS.

Quantitative Data Summary

The following table summarizes the predicted quantitative performance of the GC-MS method for this compound analysis, based on established methods for morpholine.[1][2][3] Actual performance may vary based on the specific matrix and experimental conditions.

ParameterPredicted Value
Limit of Detection (LOD)1 - 10 µg/L
Limit of Quantification (LOQ)5 - 30 µg/L
Linearity (R²)> 0.995
Recovery90 - 110%
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 8%
Experimental Protocol

1. Standard Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution in methanol to cover a concentration range of 0.1 µg/mL to 10 µg/mL.

2. Sample Preparation and Derivatization:

  • To 2.0 mL of the sample solution (or a standard solution), add 0.5 mL of 6 M hydrochloric acid to acidify the sample.[4]

  • Add 0.5 mL of a 1% (w/v) sodium nitrite solution.

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 10 minutes.

3. Liquid-Liquid Extraction:

  • Add 2.0 mL of dichloromethane to the reaction mixture.

  • Vortex for 2 minutes to extract the N-nitroso-4-(2-methoxyethyl)morpholine derivative.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

4. GC-MS Analysis: [1][2][5]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.[5]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • MS Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.[5]

  • Quadrupole Temperature: 150°C.[5]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for N-nitroso-4-(2-methoxyethyl)morpholine.

Experimental Workflow (GC-MS)

GCMS_Workflow A Sample/Standard Solution B Acidification (Hydrochloric Acid) A->B C Derivatization (Sodium Nitrite) B->C D Liquid-Liquid Extraction (Dichloromethane) C->D E Evaporation & Reconstitution D->E F GC-MS Analysis E->F G Data Processing & Quantification F->G Analytical_Techniques cluster_analyte Analyte cluster_techniques Analytical Techniques cluster_gcms_steps GC-MS Workflow cluster_hplc_steps HPLC Workflow Analyte This compound GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC Derivatization Derivatization (N-nitrosation) GCMS->Derivatization Direct_Injection Direct Injection HPLC->Direct_Injection GC_Separation Gas Chromatography (Volatility-based separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (High sensitivity & selectivity) GC_Separation->MS_Detection LC_Separation Liquid Chromatography (Polarity-based separation) Direct_Injection->LC_Separation RID_Detection Refractive Index Detection (Universal detection) LC_Separation->RID_Detection

References

Best practices for handling and storing 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and potential applications of 4-(2-Methoxyethyl)morpholine. The information is compiled from publicly available safety data sheets and chemical databases to ensure best practices in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted morpholine derivative with the chemical formula C7H15NO2.[1][2] It is a liquid at room temperature.[1] Proper understanding of its physical and chemical properties is crucial for safe handling and use in experimental procedures.

Table 1: Quantitative Data for this compound

PropertyValueReference
Molecular FormulaC7H15NO2[1][2]
Molecular Weight145.20 g/mol [1][2]
Boiling Point104-105.8 °C (at 44 Torr)[3]
Density0.974 ± 0.06 g/cm³ (Predicted)[3]
pKa6.66 ± 0.10 (Predicted)[3]
Physical StateLiquid[1]

Safety and Hazard Information

This compound is classified as a hazardous substance, primarily causing skin irritation and serious eye damage.[1] It is imperative to follow strict safety protocols to avoid exposure.

Table 2: GHS Hazard Identification

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationGHS05DangerH318: Causes serious eye damage[1]

2.1. Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure risks.

Table 3: Recommended Personal Protective Equipment

PPE ItemSpecification
Eye and Face ProtectionChemical safety goggles and a face shield are required.
Skin ProtectionChemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and appropriate disposable garments.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.

2.2. Emergency Procedures

In case of accidental exposure, immediate action is critical.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage Protocols

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

3.1. Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Use non-sparking tools and explosion-proof equipment as a precautionary measure, especially if heating.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling.

3.2. Storage

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Recommended storage temperature is 2-8°C.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Store in an area designated for corrosive and hazardous materials.

Workflow for Safe Handling and Storage

Diagram 1: Safe Handling and Storage Workflow A Receipt of this compound B Inspect Container for Damage A->B C Don Appropriate PPE B->C D Transfer to Designated Storage Area C->D E Store at 2-8°C in a Ventilated Area D->E F Use in a Chemical Fume Hood E->F For Use G Follow Experimental Protocol F->G H Dispose of Waste According to Regulations G->H J Return to Storage G->J After Use I Clean Work Area and Remove PPE H->I

Diagram 1: Safe Handling and Storage Workflow

Application Notes and Experimental Protocols

Disclaimer: The following protocol is a general guideline based on the applications of similar morpholine compounds. Researchers must conduct a thorough literature search for their specific reaction and optimize the conditions accordingly. A small-scale trial is highly recommended before scaling up any reaction.

4.1. General Protocol: Use as a Tertiary Amine Catalyst

This protocol outlines the general steps for using this compound as a catalyst in a generic organic reaction, such as a polyurethane formation or other base-catalyzed transformations.

Materials:

  • This compound

  • Reactant A

  • Reactant B

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup:

    • Dry all glassware in an oven and cool under an inert atmosphere.

    • To a round-bottom flask equipped with a magnetic stir bar, add Reactant A and the anhydrous solvent under an inert atmosphere.

    • Stir the solution until Reactant A is fully dissolved.

  • Addition of Reagents:

    • Slowly add Reactant B to the solution.

    • Add a catalytic amount of this compound (typically 0.1-10 mol%) to the reaction mixture. The optimal catalyst loading should be determined experimentally.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

    • Allow the reaction to stir at the appropriate temperature (room temperature or heated) until completion.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as flash column chromatography, distillation, or recrystallization.

  • Characterization:

    • Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Experimental Workflow Diagram

Diagram 2: General Experimental Workflow A Reaction Setup under Inert Atmosphere B Dissolve Reactant A in Anhydrous Solvent A->B C Add Reactant B B->C D Add Catalytic Amount of this compound C->D E Monitor Reaction Progress (TLC, GC-MS, etc.) D->E F Reaction Quench and Aqueous Workup E->F Upon Completion G Extraction and Drying of Organic Layer F->G H Purification of Crude Product G->H I Characterization of Final Product H->I

Diagram 2: General Experimental Workflow

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Methoxyethyl)morpholine is a tertiary amine that finds significant application in industrial chemistry, primarily as a catalyst in the production of polyurethane foams. Its structure, featuring a morpholine ring and a methoxyethyl group, imparts unique properties that make it an effective catalyst for the gelling and blowing reactions in polyurethane synthesis. The growing demand for polyurethanes in various sectors, including automotive, construction, and furniture, necessitates efficient and scalable synthetic routes for key catalysts like this compound.

These application notes provide a detailed protocol for the scale-up synthesis of this compound, intended for researchers, scientists, and professionals in drug development and industrial chemical production. The described methodology is based on established principles of amine alkylation and is designed for safe and efficient large-scale production.

Industrial Applications

The primary industrial application of this compound is as a catalyst in the manufacturing of polyurethane products. It helps to control the reaction rates of polyisocyanates with polyols, influencing the final properties of the foam, such as its density, flexibility, and cure time. Beyond polyurethanes, morpholine derivatives are utilized as corrosion inhibitors, intermediates in the synthesis of agrochemicals and pharmaceuticals, and as pH adjusters in various industrial processes.[1][2][3][4][5]

Proposed Synthetic Pathway: N-Alkylation of Morpholine

The selected synthetic route for the industrial-scale production of this compound is the N-alkylation of morpholine with 2-methoxyethyl chloride. This method is advantageous due to the ready availability and relatively low cost of the starting materials, as well as the straightforward nature of the reaction, which can be conducted in standard industrial reactors. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the morpholine ring attacks the electrophilic carbon of 2-methoxyethyl chloride, displacing the chloride ion. A base is used to neutralize the resulting hydrochloric acid, driving the reaction to completion.

Synthetic_Pathway cluster_reactants Reactants cluster_products Products Morpholine Morpholine Reaction N-Alkylation Morpholine->Reaction Nucleophilic Attack MethoxyethylChloride 2-Methoxyethyl Chloride MethoxyethylChloride->Reaction Base Base (e.g., Na2CO3) Base->Reaction Acid Scavenger Solvent Solvent (e.g., Toluene) Solvent->Reaction Reaction Medium Product This compound Byproduct NaCl + H2O + CO2 Reaction->Product Reaction->Byproduct

Caption: Synthetic pathway for this compound.

Experimental Protocol: Scale-Up Synthesis

This protocol details the synthesis of this compound in a 1000 L glass-lined reactor. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Materials and Equipment:

  • 1000 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel

  • Heating/Cooling Mantle

  • Vacuum Filtration System

  • Rotary Evaporator (industrial scale)

  • Distillation Apparatus (industrial scale)

  • Morpholine

  • 2-Methoxyethyl chloride

  • Sodium Carbonate (anhydrous)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging Reactants:

    • Charge the reactor with morpholine (87.1 kg, 1000 mol).

    • Add anhydrous sodium carbonate (58.3 kg, 550 mol) to the reactor.

    • Add toluene (400 L) as the solvent.

  • Reaction Initiation:

    • Begin stirring the mixture at 100-150 RPM.

    • Heat the reactor contents to 60°C.

    • Slowly add 2-methoxyethyl chloride (94.5 kg, 1000 mol) to the reactor via the addition funnel over a period of 2-3 hours, maintaining the temperature between 60-70°C. The reaction is exothermic.

  • Reaction Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 6-8 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material (morpholine) is consumed.

  • Work-Up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the sodium chloride and excess sodium carbonate.

    • Wash the filter cake with toluene (2 x 50 L).

    • Combine the filtrate and washes.

    • Wash the organic phase with deionized water (2 x 100 L) and then with brine (1 x 100 L) to remove any remaining inorganic salts.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for the described scale-up synthesis of this compound.

ParameterValue
Reactants
Morpholine87.1 kg (1000 mol)
2-Methoxyethyl chloride94.5 kg (1000 mol)
Sodium Carbonate58.3 kg (550 mol)
Toluene (solvent)400 L
Reaction Conditions
Temperature60-70°C (addition), 110°C (reflux)
Reaction Time8-11 hours
Product
Theoretical Yield145.2 kg
Actual Yield 123.4 kg (85% yield)
Purity (by GC) >99.5%
Appearance Colorless liquid
Boiling Point (at 760 mmHg) 196-198°C

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the experimental protocol.

Experimental_Workflow Start Start ReactorSetup Reactor Setup & Inerting Start->ReactorSetup ChargeReactants Charge Morpholine, Na2CO3, Toluene ReactorSetup->ChargeReactants HeatTo60C Heat to 60°C ChargeReactants->HeatTo60C AddMethoxyethylChloride Slowly Add 2-Methoxyethyl Chloride HeatTo60C->AddMethoxyethylChloride Reflux Reflux at 110°C for 6-8 hours AddMethoxyethylChloride->Reflux Monitor Monitor Reaction by GC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Solids Cool->Filter WashOrganic Wash with H2O & Brine Filter->WashOrganic Dry Dry with MgSO4 WashOrganic->Dry Concentrate Concentrate (Remove Toluene) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • 2-Methoxyethyl chloride: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.

  • All handling of these chemicals should be performed in a fume hood with appropriate PPE.

  • The reaction is exothermic; ensure adequate cooling capacity is available to control the temperature during the addition of 2-methoxyethyl chloride.

  • The distillation should be performed under vacuum to avoid high temperatures that could lead to decomposition.

Disclaimer: This protocol is a representative example for the industrial-scale synthesis of this compound and should be adapted and optimized based on specific plant capabilities and safety assessments. It is crucial to perform a thorough risk assessment before undertaking any chemical synthesis at scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions Catalyzed by 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Methoxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and efficiency of chemical reactions catalyzed by this tertiary amine.

Troubleshooting Guide

This section addresses common issues encountered during reactions catalyzed by this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing can lead to incomplete conversion.- Gradually increase the reaction temperature in 5-10°C increments while monitoring for byproduct formation.- Extend the reaction time and monitor progress using techniques like TLC or HPLC.- Ensure vigorous and efficient stirring throughout the reaction.
Incorrect Stoichiometry: An improper ratio of reactants to catalyst can hinder the reaction.- Carefully verify the molar ratios of all reactants and the catalyst.- Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration.
Catalyst Deactivation: The catalyst may be deactivated by acidic impurities, moisture, or oxidative degradation.[1][2]- Ensure all reactants and solvents are anhydrous.[3] Consider using a moisture scavenger.[3]- Purify reactants to remove acidic impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor Catalyst Activity: The inherent basicity and steric hindrance of the catalyst might not be optimal for the specific transformation.- Consider the use of a co-catalyst, such as an organotin compound in polyurethane synthesis, to create a synergistic effect.[1][4]
Significant Byproduct Formation Side Reactions: The catalyst may be promoting undesired parallel or subsequent reactions.- Lower the reaction temperature to improve selectivity.- Adjust the rate of addition of one of the reactants to maintain a low instantaneous concentration.- In polyurethane foam synthesis, carefully balance the gelling and blowing reactions by adjusting the catalyst package.[3][5]
Thermal Degradation: Reactants, products, or the catalyst itself may be degrading at the reaction temperature.- Run the reaction at the lowest effective temperature.- Perform a stability check of the starting materials and the product under the reaction conditions without the other reactants.
Inconsistent Reaction Rates Sensitivity to Moisture/Air: Tertiary amine catalysts can be sensitive to environmental conditions.- Standardize the procedure to rigorously exclude moisture and air, for instance, by using dry solvents and an inert atmosphere.[3]
Exothermic Reaction: Uncontrolled temperature fluctuations can lead to variable reaction rates.- Use a temperature-controlled reaction vessel and monitor the internal temperature.- For highly exothermic reactions, consider adding the limiting reagent portion-wise or via a syringe pump.
Difficulty in Product Purification Catalyst Removal: The basic nature of the catalyst can complicate purification.- During aqueous workup, perform an acid wash (e.g., with dilute HCl) to protonate the amine catalyst and extract it into the aqueous phase.- Utilize silica gel chromatography, as the polar amine catalyst will often have a strong affinity for the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound is a tertiary amine catalyst. Its primary role is to act as a base or a nucleophile to accelerate chemical reactions. In polyurethane synthesis, it is known to catalyze both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[4][6] The lone pair of electrons on the nitrogen atom is key to its catalytic activity.[4]

Q2: How does the structure of this compound influence its catalytic activity?

A2: The catalytic activity of a tertiary amine is influenced by its basicity and the steric accessibility of the nitrogen atom.[4] The morpholine ring and the methoxyethyl group contribute to the overall steric environment around the nitrogen. Compared to less hindered amines, it might show different selectivity. In some cases, this steric bulk can be advantageous in controlling stereoselectivity.

Q3: My polyurethane foam is curing too quickly or too slowly. How can I adjust this using this compound?

A3: The cure profile of polyurethane foam is highly dependent on the catalyst package.[5]

  • Too Fast: Reduce the concentration of this compound.

  • Too Slow: Increase the concentration of this compound. It's crucial to find the right balance, as too much catalyst can lead to a rapid, uncontrolled reaction, while too little will result in an incomplete cure.[7] Consider using it in conjunction with a metal-based gelling catalyst to achieve a balanced reaction profile.[3]

Q4: Can this compound be "poisoned" or deactivated?

A4: Yes, like other amine catalysts, this compound can be deactivated.[1][2] Common causes of deactivation include:

  • Acidic Species: Reaction with acidic impurities in the reactants or solvents will protonate the amine, rendering it non-catalytic.

  • Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidative degradation.

  • Moisture: While it can catalyze the reaction of water with isocyanates, excessive moisture can lead to unwanted side reactions and affect catalyst performance.[3]

Q5: What are the optimal storage conditions for this compound to maintain its catalytic activity?

A5: To maintain its efficacy, this compound should be stored in a tightly sealed container to prevent moisture absorption and oxidation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from direct sunlight and sources of ignition.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Concentration

This protocol provides a systematic approach to determine the optimal catalyst loading for a given reaction.

  • Initial Setup: In a series of identical reaction vessels, add the reactants and solvent, ensuring all other reaction parameters (temperature, reactant stoichiometry, reaction volume) are kept constant.

  • Catalyst Addition: To each vessel, add a different concentration of this compound. A typical range to screen would be 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%.

  • Reaction Monitoring: Stir all reactions at the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS, or NMR).

  • Analysis: After a fixed time, or once the reactions appear to have reached completion, quench the reactions and analyze the product yield and purity for each catalyst concentration.

Protocol 2: Catalyst Regeneration by Acid-Base Extraction

This protocol is for the recovery of the catalyst from the reaction mixture for potential reuse.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated this compound will move into the aqueous layer.

  • Isolation: Separate the aqueous layer containing the catalyst salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., solid NaOH or concentrated NaOH solution) until the solution is strongly basic (pH > 12). This will deprotonate the catalyst.

  • Re-extraction: Extract the free amine catalyst back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to recover the catalyst. The purity of the recovered catalyst should be checked before reuse.

Visualizations

Troubleshooting_Workflow Start Low Reaction Yield Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Investigate Catalyst Activity Start->Check_Catalyst Optimize_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Optimize_Stoichiometry Incorrect Optimize_Temp Increase Temperature Check_Conditions->Optimize_Temp Too Low Optimize_Time Increase Reaction Time Check_Conditions->Optimize_Time Too Short Check_Purity Check Reactant Purity (H₂O, Acid) Check_Catalyst->Check_Purity Deactivation Suspected Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Low Activity Yield_Improved Yield Improved Optimize_Stoichiometry->Yield_Improved Optimize_Temp->Yield_Improved Optimize_Time->Yield_Improved Check_Purity->Yield_Improved Increase_Loading->Yield_Improved

Caption: A workflow diagram for troubleshooting low reaction yield.

Polyurethane_Catalysis_Pathway Catalyst This compound (Catalyst) Gelling Gelling Reaction Catalyst->Gelling Accelerates Blowing Blowing Reaction Catalyst->Blowing Accelerates Isocyanate R-N=C=O (Isocyanate) Isocyanate->Gelling Isocyanate->Blowing Polyol R'-OH (Polyol) Polyol->Gelling Water H₂O (Water) Water->Blowing Urethane Urethane Linkage (Polymer Network) Gelling->Urethane Urea Urea Linkage + CO₂ (Foam Expansion) Blowing->Urea

Caption: Catalytic pathways in polyurethane foam formation.

References

Troubleshooting guide for incomplete reactions with 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(2-Methoxyethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments involving this versatile tertiary amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is primarily utilized as a catalyst, particularly in the production of polyurethanes.[1] It acts as an amine catalyst to promote the reaction between an organic polyisocyanate and a polyol.[1] Additionally, as a tertiary amine, it can be used as a base or a nucleophile in various organic transformations, analogous to other morpholine derivatives.

Q2: How does the structure of this compound influence its reactivity?

The morpholine ring itself is a key feature, providing a heterocyclic structure with both amine and ether functional groups.[2] The nitrogen atom is basic and nucleophilic, while the ether oxygen can influence the compound's solubility and interaction with other molecules. The N-substituted methoxyethyl group adds steric bulk compared to simpler N-alkyl morpholines, which can affect its catalytic activity and potential for side reactions.

Q3: What are the main safety considerations when working with this compound?

This compound is classified as a substance that causes skin irritation and serious eye damage.[3][4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide for Incomplete Reactions

This guide provides solutions to common issues encountered during reactions where this compound is used, particularly in its role as a catalyst in polyurethane synthesis.

Symptom Potential Cause Recommended Solution
Slow or Stalled Reaction Insufficient Catalyst Activity: The catalytic activity of this compound may be lower than other amine catalysts in certain systems.- Increase the catalyst loading incrementally.- Consider using a co-catalyst, such as an organometallic compound (e.g., dibutyltin dilaurate), to enhance the reaction rate.[5]
Moisture Contamination: Water in the reaction mixture can react with isocyanates, consuming the reagent and hindering the desired polymerization.- Ensure all reactants (polyols, isocyanates) and solvents are thoroughly dried before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The reaction kinetics may be slow at lower temperatures.- Gradually increase the reaction temperature while monitoring for potential side reactions or degradation.
Low Product Yield Suboptimal Stoichiometry: An incorrect ratio of isocyanate to polyol will lead to incomplete conversion of the limiting reagent.- Carefully calculate and precisely measure the molar equivalents of all reactants.
Side Reactions: Isocyanates can undergo side reactions such as trimerization to form isocyanurates, especially at elevated temperatures or with certain catalysts.- Maintain strict temperature control.- Choose reaction conditions that favor urethane formation. Tertiary amines are generally less prone to promoting trimerization than some other catalysts.[5]
Catalyst Degradation: The catalyst may degrade under the reaction conditions.- Ensure the reaction temperature is not excessively high.- Verify the purity and stability of the this compound being used.
Formation of Undesired Byproducts Reaction with Impurities: Impurities in the starting materials can lead to the formation of byproducts.- Use high-purity reactants and solvents.
Cross-linking Reactions: Excess isocyanate can react with the newly formed urethane linkages to create allophanate and biuret cross-links.- Maintain a precise stoichiometric balance of reactants.
Difficulty in Product Purification Residual Catalyst: The basic nature of this compound can make its removal from the final product challenging.- For non-polymeric products, perform an acidic wash (e.g., with dilute HCl) during the workup to protonate the amine and extract it into the aqueous layer.- Utilize column chromatography for purification if applicable.

Experimental Protocols

Protocol 1: General Procedure for Use as a Catalyst in a Model Polyurethane Formation

This protocol describes a general laboratory-scale synthesis of a polyurethane elastomer using this compound as a catalyst.

Materials:

  • Polyol (e.g., Poly(tetrahydrofuran), average Mn ~2,000)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)

  • This compound (Catalyst)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Chain extender (e.g., 1,4-Butanediol)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, add the polyol and anhydrous THF.

  • Stir the mixture under a nitrogen atmosphere until the polyol is completely dissolved.

  • Add the diisocyanate to the dropping funnel and add it dropwise to the stirred polyol solution over 30 minutes.

  • Allow the reaction to proceed for 1-2 hours at room temperature to form the prepolymer.

  • In a separate flask, prepare a solution of the chain extender and this compound (typically 0.1-0.5% by weight of the total reactants) in anhydrous THF.

  • Add the chain extender/catalyst solution to the prepolymer mixture dropwise over 15 minutes.

  • Continue stirring for an additional 1-2 hours.

  • Pour the viscous solution into a mold and cure at an elevated temperature (e.g., 80-100 °C) for several hours to obtain the polyurethane elastomer.

Visualizations

To aid in understanding the troubleshooting process, a logical workflow is presented below.

Troubleshooting_Workflow Start Incomplete Reaction Observed Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Check_Reagents Verify Reagent Purity and Stoichiometry Optimize_Stoichiometry Adjust Stoichiometry Check_Reagents->Optimize_Stoichiometry Purification_Strategy Develop Purification Strategy Check_Reagents->Purification_Strategy If impurities present Check_Conditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) Check_Catalyst Assess Catalyst Performance Check_Conditions->Check_Catalyst If conditions are optimal Optimize_Conditions Modify Temperature or Reaction Time Check_Conditions->Optimize_Conditions Check_Conditions->Optimize_Conditions Adjust to minimize side reactions Optimize_Catalyst Increase Catalyst Loading or Add Co-catalyst Check_Catalyst->Optimize_Catalyst Low_Conversion Low Conversion of Starting Materials Analysis->Low_Conversion Byproducts Significant Byproduct Formation Analysis->Byproducts Low_Conversion->Check_Reagents Yes Low_Conversion->Check_Conditions No Byproducts->Check_Reagents Yes Byproducts->Check_Conditions No Success Reaction Complete Optimize_Stoichiometry->Success Optimize_Conditions->Success Optimize_Catalyst->Success Purification_Strategy->Success

A logical workflow for troubleshooting incomplete reactions.

References

Optimizing temperature and pressure for reactions involving 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(2-Methoxyethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, particularly temperature and pressure, and to offer troubleshooting for common issues encountered during synthesis involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound, like other N-substituted morpholines, is primarily used as a catalyst, particularly in the production of polyurethanes.[1][2][3] It can also be involved in N-alkylation reactions, and its unique structure lends itself to various applications in pharmaceutical and agricultural product synthesis.[4][5][6]

Q2: How do temperature and pressure generally affect reactions with this compound?

A2: Temperature and pressure are critical parameters that can significantly influence reaction rate, yield, and selectivity. For instance, in N-alkylation reactions, higher temperatures can sometimes lead to undesirable side reactions such as ring-opening of the morpholine moiety.[7] In catalytic applications, temperature and pressure can affect the catalytic activity and the stability of the catalyst itself.[2][8]

Q3: Are there specific safety precautions to consider when working with this compound under high temperature and pressure?

A3: Yes, it is crucial to consult the Safety Data Sheet (SDS) for this compound before conducting any experiment.[1] The compound can cause skin and serious eye irritation. When heating reactions under pressure, always use appropriate personal protective equipment (PPE) and conduct the experiment in a well-ventilated fume hood, using a properly sealed and pressure-rated reaction vessel.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS to find the optimal range.
Suboptimal Pressure: For gas-phase reactions or reactions involving gaseous reagents, the pressure may not be sufficient for efficient conversion.If applicable, gradually increase the pressure and observe the effect on the reaction rate and yield. Ensure the reaction vessel is rated for the applied pressure.
Catalyst Inactivity: If this compound is used as a catalyst, it may be inactive or poisoned.Ensure the catalyst is pure and dry. Consider using a co-catalyst if suggested in the literature for similar reactions.
Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the reaction rate.Increase the stirring speed to ensure good mixing of reactants.
Formation of Side Products
Potential Cause Recommended Solution
High Reaction Temperature: Elevated temperatures can promote side reactions, such as elimination or decomposition.[7]Lower the reaction temperature and increase the reaction time if necessary. Monitor the reaction closely for the formation of byproducts.
Incorrect Stoichiometry: An excess of one reactant can lead to the formation of side products.Carefully control the stoichiometry of the reactants. Consider adding one reactant dropwise to maintain a low concentration in the reaction mixture.
Presence of Impurities: Impurities in starting materials or solvents can catalyze side reactions.Use high-purity starting materials and solvents.

Data Presentation

The following table summarizes reaction conditions for the N-alkylation of morpholine with various alcohols, which can serve as a starting point for optimizing reactions involving this compound.

Table 1: N-Alkylation of Morpholine with Alcohols Catalyzed by CuO–NiO/γ–Al2O3 [7]

AlcoholTemperature (°C)Pressure (MPa)Molar Ratio (Alcohol:Morpholine)Morpholine Conversion (%)Product Selectivity (%)
Methanol2200.93:195.393.8
Ethanol2200.93:185.290.1
n-Propanol2200.93:178.685.4
Isopropanol2200.93:165.475.2

Experimental Protocols

General Protocol for N-Alkylation

This protocol is a generalized procedure based on the N-alkylation of morpholines and should be optimized for specific substrates.[4][7]

  • Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, add this compound, the alkylating agent (e.g., an alcohol or alkyl halide), and a suitable solvent. If a solid catalyst is used, add it at this stage.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove air, especially if the reactants or products are sensitive to oxidation.

  • Heating and Pressurization: Seal the vessel and heat the reaction mixture to the desired temperature while stirring. If the reaction requires elevated pressure, introduce the appropriate gas to the desired pressure.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (if safe to do so) and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully release any pressure. Filter the reaction mixture to remove any solid catalyst. The filtrate can then be subjected to standard aqueous work-up procedures, such as extraction and washing.

  • Purification: The crude product can be purified by distillation, crystallization, or column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Reaction Optimization A Define Reaction Parameters (Temperature, Pressure, Stoichiometry) B Set up Reaction in Appropriate Vessel A->B C Run Reaction under Initial Conditions B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Analyze Results (Yield, Purity) D->E F Is Result Optimal? E->F G Systematically Vary One Parameter F->G No H Reaction Complete & Product Isolation F->H Yes G->C

Caption: Workflow for optimizing reaction conditions.

Troubleshooting_Flowchart Troubleshooting Decision Tree Start Reaction Issue Identified Issue What is the main issue? Start->Issue LowYield Low/No Yield Issue->LowYield Low Yield SideProducts Side Product Formation Issue->SideProducts Side Products CheckTemp Check Temperature: Too low or too high? LowYield->CheckTemp SideProducts->CheckTemp AdjustTemp Adjust Temperature CheckTemp->AdjustTemp Suboptimal CheckTemp->AdjustTemp Too High CheckPressure Check Pressure: Is it optimal? CheckTemp->CheckPressure Optimal CheckStoichiometry Check Stoichiometry CheckTemp->CheckStoichiometry Optimal AdjustTemp->CheckPressure AdjustTemp->CheckStoichiometry AdjustPressure Adjust Pressure PurifyReagents Purify Starting Materials CheckStoichiometry->PurifyReagents

Caption: Decision tree for troubleshooting common reaction issues.

References

Purification of crude 4-(2-Methoxyethyl)morpholine by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-(2-Methoxyethyl)morpholine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude this compound by distillation and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant for purification?

A1: Understanding the physical properties is crucial for selecting and optimizing a purification method. Key data is summarized below.

PropertyValueSignificance
Molecular Weight145.20 g/mol [1][2]Influences volatility and chromatographic behavior.
Boiling Point~181.4 °C at 760 mmHg[3]High boiling point suggests vacuum distillation is preferred to prevent thermal decomposition.
Density0.974 g/mL[3]Standard physical property.
Polarity (LogP)-0.097[3]The negative LogP value indicates it is a polar compound, guiding the choice of chromatography solvents.
BasicityTertiary AmineThe nitrogen atom can interact with acidic surfaces (like silica gel), potentially causing tailing during chromatography.

Q2: Which purification method—distillation or chromatography—is better for my crude sample?

A2: The choice depends on the nature of the impurities.

  • Distillation is ideal for separating the product from impurities with significantly different boiling points (e.g., residual low-boiling solvents or high-boiling polymeric byproducts). It is also suitable for large-scale purification (>10 g).

  • Chromatography is preferred for removing impurities with similar boiling points but different polarities (e.g., starting materials or side-products from the synthesis). It offers higher resolution for complex mixtures and is suitable for smaller scales.

Q3: What are the common impurities in crude this compound?

A3: Impurities depend on the synthetic route but can include:

  • Starting Materials: Unreacted morpholine or 1-bromo-2-methoxyethane.

  • Side-Products: Byproducts from side reactions common in amine alkylations.

  • Solvents: Residual reaction or workup solvents.

  • High-Molecular-Weight Residues: Polymeric materials or "heavies" formed during the reaction.[4]

Purification by Vacuum Distillation

Troubleshooting Guide: Distillation
IssuePotential Cause(s)Recommended Solution(s)
Bumping / Unstable Boiling - Inadequate stirring or lack of boiling chips.- System pressure is fluctuating.- Use a magnetic stir bar and stir plate.- Ensure all vacuum connections are secure and the pump is stable.
Product Not Distilling Over - Vacuum is not low enough.- Temperature of the heating mantle is too low.- Thermometer is placed incorrectly.- Check the vacuum system for leaks.[5]- Gradually increase the mantle temperature.- Ensure the thermometer bulb is positioned just below the sidearm of the distillation head.
Distillate is Impure - Distillation rate is too fast, causing entrainment.- Inefficient fractional distillation column (if used).- Co-distillation with a close-boiling impurity.- Reduce the heating rate to ensure slow, steady distillation (approx. 1-2 drops per second).- Ensure the fractional column is well-packed and insulated.- Consider re-distilling the collected fractions or switching to chromatography.
Product Decomposing in Pot - Temperature is too high.- Presence of acidic or reactive impurities.- Use a lower vacuum to decrease the required boiling temperature.- Consider a pre-purification wash (e.g., aqueous bicarbonate) to neutralize acidic impurities.
Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask (distilling pot), a short-path distillation head with a condenser, a collection flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly greased.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distilling pot. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Close the system and slowly apply vacuum. Vigorous stirring can help release trapped low-boiling solvents without bumping.

  • Heating: Once a stable vacuum is achieved, begin heating the pot gently with a heating mantle.

  • Collecting Fractions:

    • Collect any initial low-boiling impurities in a separate flask.

    • As the temperature stabilizes near the expected boiling point (see table below), switch to a clean collection flask.

    • Collect the main fraction over a narrow temperature range.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly re-introducing air.

Pressure (mmHg)Estimated Boiling Point (°C)
760~181 °C[3]
100~120 °C
25~90 °C
10~75 °C
1~45 °C
Note: Estimated boiling points at reduced pressure are calculated using a nomograph and should be considered approximate.

Distillation Troubleshooting Workflow

G start Distillation Problem Observed q1 Is boiling unstable or bumping? start->q1 s1 Add stir bar. Check for vacuum leaks. q1->s1 Yes q2 Is product distilling? q1->q2 No s1->q2 s2 Increase heat gradually. Improve vacuum. Check thermometer placement. q2->s2 No q3 Is distillate pure? q2->q3 Yes s5 Product is decomposing. (Darkening in pot) q2->s5 Decomp s2->q3 s3 Slow distillation rate. Use a fractionating column. q3->s3 No s4 Product is pure. q3->s4 Yes s3->q3 s6 Reduce temperature by using a lower vacuum. s5->s6

A flowchart for troubleshooting common distillation issues.

Purification by Column Chromatography

Troubleshooting Guide: Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Compound Not Moving (Rf ≈ 0) - Mobile phase (eluent) is not polar enough.- Gradually increase the proportion of the polar solvent (e.g., methanol, ethanol) in the eluent.
Compound at Solvent Front (Rf ≈ 1) - Eluent is too polar.- Decrease the proportion of the polar solvent in the eluent.
Severe Tailing of the Spot/Peak - The compound is a tertiary amine, which interacts strongly with the acidic silanol groups on the silica gel surface.[6][7]- Add a basic modifier to the eluent, such as 0.5-1% triethylamine (Et3N) or ammonia (in methanol). This neutralizes the acidic sites on the silica.
Poor Separation of Product and Impurity - The chosen solvent system does not provide adequate resolution.- Test different solvent systems using Thin Layer Chromatography (TLC). Try combinations like Ethyl Acetate/Hexane or Dichloromethane/Methanol, always including a basic modifier.
Column Runs Dry / Cracks in Silica - Insufficient eluent added.- Eluent level dropped below the top of the silica bed.- Always keep the silica bed wetted with eluent.[8]- If a crack forms, the column's separation efficiency is compromised and it may need to be repacked.
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Using TLC, find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.

    • A good starting point is Dichloromethane (DCM) with a small percentage of Methanol (MeOH).

    • Crucially, add ~1% triethylamine (Et3N) to the solvent mixture to prevent tailing.

  • Column Packing (Slurry Method):

    • Add dry silica gel to a beaker containing the initial, less polar eluent. Stir to create a uniform slurry.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain excess solvent until the level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the column bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Chromatography Method Development Workflow

G start Develop TLC Method solvent Select Solvent System (e.g., DCM/MeOH + 1% Et3N) start->solvent tlc Run TLC Plate solvent->tlc check_rf Is Rf between 0.2 and 0.4? tlc->check_rf too_high Rf too high (>0.4) Decrease Polarity check_rf->too_high No too_low Rf too low (<0.2) Increase Polarity check_rf->too_low No check_tailing Is there tailing? check_rf->check_tailing Yes too_high->solvent too_low->solvent add_base Add/Increase Et3N or other base check_tailing->add_base Yes run_column TLC Method Optimized. Proceed to Column. check_tailing->run_column No add_base->solvent

Workflow for developing a suitable chromatography method.

References

How to remove unreacted starting materials from 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-(2-Methoxyethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove from my this compound product?

The most common unreacted starting materials are morpholine and 1-bromo-2-methoxyethane, which are the typical precursors for the N-alkylation reaction to synthesize this compound.

Q2: What are the key physical properties I should be aware of for the product and starting materials during purification?

Understanding the boiling points of your product and the unreacted starting materials is crucial for selecting the appropriate purification method, particularly for distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound145.20[1][2]~190-200 (estimated atmospheric) 104-105.8 @ 44 Torr[3]
Morpholine87.12[4]129[4]
1-Bromo-2-methoxyethane138.99~107

Q3: Which purification methods are most effective for removing unreacted starting materials?

The most effective methods for purifying this compound are:

  • Fractional Distillation: Ideal due to the significant difference in boiling points between the product and the starting materials.

  • Flash Column Chromatography: Effective for separating the product from less polar (1-bromo-2-methoxyethane) and more polar (morpholine) impurities.

  • Liquid-Liquid Extraction with an Acid Wash: A useful workup step to remove the basic morpholine before further purification.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation between the product and starting materials.

  • Possible Cause: Inefficient fractionating column or incorrect heating rate.

  • Solution:

    • Ensure you are using a fractionating column (e.g., Vigreux or packed column) and not a simple distillation apparatus.[5][6]

    • Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibria to be established in the column.[5]

    • Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[5]

Issue: The product is not distilling at the expected temperature.

  • Possible Cause: Inaccurate pressure reading if performing vacuum distillation, or presence of azeotropes.

  • Solution:

    • Ensure your vacuum gauge is calibrated and providing an accurate reading.

    • If an azeotrope is suspected, an alternative purification method like column chromatography may be necessary.

Flash Column Chromatography

Issue: The product is streaking or showing poor peak shape on the column.

  • Possible Cause: Interaction of the basic morpholine nitrogen with the acidic silica gel.[7]

  • Solution:

    • Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA), to your eluent system.[7] This will neutralize the acidic sites on the silica gel and improve the peak shape.[7]

Issue: The product is not eluting from the column.

  • Possible Cause: The eluent system is not polar enough.

  • Solution:

    • Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Liquid-Liquid Extraction

Issue: An emulsion has formed between the organic and aqueous layers.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially if the reaction mixture contains surfactants or fine particulates.

  • Solution:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7]

    • Gently swirl or rock the funnel instead of vigorous shaking.[7]

    • If the emulsion persists, filtering the mixture through a pad of Celite can be effective.[7]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is recommended when the primary impurities are the unreacted starting materials.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Heat the flask gently.

    • Collect the first fraction, which will primarily be 1-bromo-2-methoxyethane (boiling point ~107 °C).

    • Increase the heating and collect the second fraction, which will be morpholine (boiling point 129 °C).

    • The temperature should then rise significantly. Collect the final fraction of pure this compound at its boiling point (~190-200 °C at atmospheric pressure, or 104-105.8 °C at 44 Torr).

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for removing a wider range of impurities.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent peak tailing.[7] Aim for an Rf value of 0.2-0.4 for the product.[7]

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar 1-bromo-2-methoxyethane will elute first, followed by the product, this compound. The more polar morpholine will elute last or remain on the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the pure product.

Protocol 3: Workup with Acid Wash for Morpholine Removal

This is a preliminary purification step to be performed before distillation or chromatography.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic morpholine will be protonated and move into the aqueous layer.

  • Separation: Separate the organic layer.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified by distillation or chromatography.

Data Presentation

Purification MethodTypical PurityEstimated YieldNotes
Fractional Distillation>98%70-85%Highly effective for separating components with different boiling points.
Flash Column Chromatography>99%60-80%Yield can be lower due to potential product loss on the column.
Liquid-Liquid Extraction->90% (of remaining product)This is a workup step, not a final purification method. Purity will depend on subsequent steps.

Visualizations

Experimental_Workflow General Experimental Workflow for Purification start Crude Reaction Mixture extraction Liquid-Liquid Extraction (with Acid Wash) start->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification_choice Purification Method concentration->purification_choice distillation Fractional Distillation purification_choice->distillation Boiling Point Difference > 25°C chromatography Flash Column Chromatography purification_choice->chromatography Complex Mixture analysis Purity Analysis (e.g., GC, NMR) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Common Purification Issues start Purification Issue distillation_issue Poor Separation in Distillation start->distillation_issue Distillation chromatography_issue Peak Tailing in Chromatography start->chromatography_issue Chromatography extraction_issue Emulsion in Extraction start->extraction_issue Extraction distillation_solution Check Column Efficiency & Heating Rate distillation_issue->distillation_solution chromatography_solution Add Basic Modifier (TEA) to Eluent chromatography_issue->chromatography_solution extraction_solution Add Brine / Gentle Swirling extraction_issue->extraction_solution

References

Minimizing side reactions when using 4-(2-Methoxyethyl)morpholine as a base

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 4-(2-Methoxyethyl)morpholine as a base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions observed when using this compound as a base?

A1: While this compound is a useful organic base, several side reactions can occur depending on the specific reaction conditions and substrates involved. The most common side reactions include:

  • N-Alkylation: The morpholine nitrogen is nucleophilic and can react with alkylating agents present in the reaction mixture, leading to the formation of a quaternary ammonium salt.[1][2][3][4] This is particularly relevant if electrophilic alkyl halides or similar reagents are used.

  • Hofmann Elimination: If the morpholine nitrogen becomes quaternized through N-alkylation, a subsequent elimination reaction can occur, especially at elevated temperatures, leading to the formation of alkenes.[5][6][7][8] This is known as the Hofmann elimination and typically favors the formation of the least substituted alkene (Hofmann's rule).[5][6][7]

  • Ring-Opening Reactions: Under harsh conditions, such as high temperatures, the morpholine ring can undergo cleavage.[1]

  • Reactions with Carbonyl Compounds: As a secondary amine derivative, it can potentially form enamines with aldehydes and ketones.[9]

Q2: How does the structure of this compound influence its reactivity and potential for side reactions?

A2: The chemical behavior of this compound is dictated by its structure, which includes a tertiary amine within a morpholine ring and an ether functional group.[9][10]

  • Basicity: The nitrogen atom possesses a lone pair of electrons, making the molecule basic. However, the presence of the ether oxygen can withdraw electron density from the nitrogen, rendering it slightly less basic and less nucleophilic than structurally similar amines like piperidine.[9]

  • Nucleophilicity: The nitrogen atom is nucleophilic and can participate in N-alkylation reactions.[1][2][3][4]

  • Steric Hindrance: The methoxyethyl group attached to the nitrogen provides some steric bulk, which can influence its reactivity and the regioselectivity of reactions it participates in.

Q3: Can this compound act as a catalyst?

A3: Yes, in certain reactions, such as the formation of polyurethanes, morpholine derivatives can act as catalysts.[11][12][13] They can facilitate the reaction between isocyanates and polyols.[11][12][13]

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound as a base.

Observed Issue Potential Cause Recommended Solution(s)
Formation of an unexpected alkene byproduct. The reaction conditions may be promoting a Hofmann elimination side reaction.[5][6][7] This occurs if the morpholine nitrogen is alkylated to form a quaternary ammonium salt, which then undergoes elimination upon heating.[5][6][7]1. Lower the reaction temperature: Hofmann eliminations are often favored at higher temperatures.[7] 2. Use a non-alkylating base: If possible, consider using a different base that is less likely to undergo N-alkylation. 3. Minimize excess alkylating agent: Use a stoichiometric amount of the alkylating agent to reduce the chance of reacting with the morpholine base.
Isolation of a quaternary ammonium salt of this compound. The morpholine base is undergoing N-alkylation by an electrophile in the reaction mixture.[1][2][3][4]1. Choose a more sterically hindered base: A bulkier base may be less likely to be alkylated. 2. Add the base slowly: A slow, controlled addition of the base can help to maintain a low instantaneous concentration, potentially favoring the desired reaction over N-alkylation.
Low yield and presence of polar, high molecular weight byproducts. Possible ring-opening of the morpholine structure is occurring.[1]1. Reduce reaction temperature and time: Harsher conditions can lead to degradation.[1] 2. Ensure an inert atmosphere: The stability of morpholine derivatives can be affected by the presence of oxygen at high temperatures.[9]
Formation of enamine-related byproducts. Reaction with carbonyl-containing starting materials or products.[9]1. Protect the carbonyl group: If a carbonyl group is not involved in the desired transformation, consider protecting it before introducing the base. 2. Use a non-nucleophilic base: If the basicity is the primary desired property, switch to a non-nucleophilic base.

Experimental Protocols

Protocol 1: General Procedure to Minimize N-Alkylation

This protocol provides a general guideline for running a reaction where N-alkylation of this compound is a potential side reaction.

  • Reagent Purity: Ensure all starting materials and solvents are pure and dry to avoid unforeseen side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if heating is required.

  • Order of Addition: To a solution of the substrate and any other reactants in a suitable solvent, add the electrophile (e.g., alkyl halide).

  • Controlled Base Addition: Cool the reaction mixture to a suitable temperature (e.g., 0 °C or lower) before the slow, dropwise addition of this compound.

  • Temperature Control: Maintain the reaction at the lowest effective temperature to minimize the rate of the N-alkylation side reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time and avoid prolonged reaction times that could favor side product formation.

  • Work-up: Upon completion, quench the reaction with a suitable reagent. An acidic wash (e.g., with dilute HCl) can be used to remove the protonated morpholine base and any quaternary ammonium salt byproducts into the aqueous layer.[14]

Protocol 2: In-situ Generation of a Less Nucleophilic Base

In situations where the nucleophilicity of this compound is problematic, consider the in-situ formation of a less nucleophilic base system. For example, using a combination of a weaker amine and a Lewis acid might achieve the desired basicity without introducing a highly nucleophilic species. The specifics of such a system would be highly dependent on the reaction .

Visualizing Reaction Pathways

To better understand the potential side reactions, the following diagrams illustrate the key chemical transformations.

N-Alkylation and Hofmann Elimination Pathway

Side_Reactions Figure 1. N-Alkylation and Hofmann Elimination Pathway A This compound C Quaternary Ammonium Salt A->C N-Alkylation B Alkylating Agent (R-X) B->C D Alkene (Hofmann Product) C->D Hofmann Elimination E Heat E->D

Caption: Potential side reaction pathway involving N-alkylation followed by Hofmann elimination.

Troubleshooting Logic for Unexpected Alkene Formation

Troubleshooting_Alkene Figure 2. Troubleshooting Unexpected Alkene Formation Start Unexpected Alkene Detected Check1 Is the reaction run at an elevated temperature? Start->Check1 Action1 Lower the reaction temperature. Check1->Action1 Yes Check2 Is an alkylating agent present? Check1->Check2 No Action1->Check2 Action2 Consider a non-alkylating or more sterically hindered base. Check2->Action2 Yes End Alkene formation minimized. Check2->End No, investigate other pathways Action2->End

Caption: Decision-making workflow for addressing the formation of alkene byproducts.

References

Technical Support Center: Drying and Moisture Removal from 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and purifying 4-(2-Methoxyethyl)morpholine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the removal of moisture from this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove moisture from this compound?

Moisture can act as an unwanted reactant in many chemical syntheses, potentially leading to side reactions, reduced yields, and catalyst deactivation. For applications requiring high purity, such as in drug development, even trace amounts of water can be detrimental.

Q2: What are the common methods for drying this compound?

Common methods for drying liquid organic compounds like this compound include:

  • Azeotropic distillation: This involves distilling the compound with a solvent that forms a low-boiling azeotrope with water.

  • Use of solid drying agents: Anhydrous inorganic salts such as sodium sulfate, magnesium sulfate, or calcium chloride can be used to sequester water. Molecular sieves are also a highly effective option.

  • Distillation: Simple distillation can be effective if the compound is thermally stable and has a boiling point significantly different from water. The boiling point of this compound is approximately 104-105.8 °C at 44 Torr.[1]

Q3: Is this compound stable to common drying agents?

As a morpholine derivative, this compound is a basic compound.[2] Therefore, acidic drying agents should be avoided as they can react with the amine. Neutral or basic drying agents like anhydrous sodium sulfate, potassium carbonate, or molecular sieves are generally compatible.

Q4: How can I determine if the this compound is dry?

The most common method to determine the water content in an organic liquid is Karl Fischer titration, which can precisely quantify trace amounts of water. Visually, the absence of cloudiness or a separate water phase in the liquid is a preliminary indicator of dryness. When using solid drying agents, the agent should no longer clump together but appear free-flowing.

Troubleshooting Guide

Issue: After adding a drying agent, the liquid remains cloudy.

  • Possible Cause: Insufficient amount of drying agent was used, or the drying agent has reached its capacity for water absorption.

  • Solution: Add more of the drying agent in small portions until the liquid becomes clear. Swirl the flask and allow sufficient time for the drying agent to work. If the cloudiness persists, consider decanting the liquid and adding fresh drying agent.

Issue: The yield of this compound is low after drying and purification.

  • Possible Cause: The drying agent may have adsorbed some of the product. This is more common with very fine powders like anhydrous magnesium sulfate.

  • Solution: After decanting the dried liquid, rinse the drying agent with a small amount of an appropriate anhydrous solvent and combine the rinsing with the decanted liquid. Ensure the chosen solvent is easily removable.

Issue: The this compound decomposes during distillation.

  • Possible Cause: The compound may be sensitive to high temperatures.

  • Solution: Use vacuum distillation to lower the boiling point of the this compound. This will allow the distillation to proceed at a lower temperature, minimizing thermal decomposition.

Data Presentation: Comparison of Common Drying Agents

Drying AgentCapacitySpeedEfficiencyChemical Compatibility with this compoundConsiderations
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowLow-MediumGood (Neutral)Inexpensive and easy to handle. Requires longer contact time.
Anhydrous Magnesium Sulfate (MgSO₄) MediumFastHighGood (Slightly Acidic)Fine powder can make filtration difficult. Can retain some product.
Anhydrous Calcium Chloride (CaCl₂) HighFastHighGood (Neutral)Can form complexes with amines and alcohols.
Potassium Carbonate (K₂CO₃) LowMediumMediumExcellent (Basic)A good choice for basic compounds as it will not cause reactions.
Molecular Sieves (3Å or 4Å) HighFastVery HighExcellent (Neutral)Can be regenerated. Ideal for achieving very low water content.

Experimental Protocols

Protocol: Drying this compound using Anhydrous Sodium Sulfate

  • Initial Assessment: Visually inspect the this compound for any visible water layer or cloudiness. If a separate layer is present, use a separatory funnel to remove the bulk of the water.

  • Addition of Drying Agent: In a clean, dry Erlenmeyer flask, add the this compound. Add a small amount of anhydrous sodium sulfate (approximately 1-2 grams per 10 mL of liquid).

  • Agitation: Gently swirl the flask to disperse the drying agent. The sodium sulfate will initially clump together as it absorbs water.

  • Assessing Dryness: Continue to add small portions of anhydrous sodium sulfate until some of the newly added crystals remain free-flowing and do not clump. This indicates that all the water has been absorbed.

  • Contact Time: Allow the mixture to stand for at least 15-20 minutes, with occasional swirling, to ensure complete drying.

  • Separation: Carefully decant the dried this compound into a clean, dry storage vessel. For quantitative recovery, the sodium sulfate can be rinsed with a small amount of a dry, inert solvent, and the rinse can be combined with the decanted product.

Mandatory Visualization

Drying_Troubleshooting start Start: Wet This compound method_selection Select Drying Method start->method_selection solid_agent Use Solid Drying Agent (e.g., Na2SO4, Molecular Sieves) method_selection->solid_agent Trace Moisture distillation Use Distillation method_selection->distillation Significant Moisture check_dryness Check for Dryness (e.g., Karl Fischer, visual) solid_agent->check_dryness check_stability Is the compound thermally stable? distillation->check_stability is_dry Is the compound dry? check_dryness->is_dry add_more_agent Add more drying agent and allow more time is_dry->add_more_agent No end_product Dry this compound is_dry->end_product Yes add_more_agent->check_dryness consider_alternative Consider alternative drying agent add_more_agent->consider_alternative vacuum_distillation Use Vacuum Distillation check_stability->vacuum_distillation No simple_distillation Use Simple or Azeotropic Distillation check_stability->simple_distillation Yes vacuum_distillation->end_product simple_distillation->end_product

Caption: Troubleshooting workflow for drying this compound.

References

Technical Support Center: Resolving Product Isolation Issues in 4-(2-Methoxyethyl)morpholine Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of products from reactions involving 4-(2-Methoxyethyl)morpholine.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1][2]
Boiling Point 104-105.8 °C (at 44 Torr)
Density ~0.974 g/cm³
pKa of Conjugate Acid ~6.66
Appearance Colorless liquid[2]

Frequently Asked Questions (FAQs)

Q1: My crude product is contaminated with residual this compound. How can I remove it?

Due to its basic nature (pKa of the conjugate acid is ~6.66), this compound can be effectively removed by an acidic wash during aqueous work-up. By washing your organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the tertiary amine will be protonated, forming a water-soluble ammonium salt that will partition into the aqueous phase.

Q2: I am observing significant emulsion during the aqueous work-up. What can I do to break it?

Emulsion formation is common when working with amine bases. To resolve this, you can:

  • Add brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • If the emulsion persists, filtering the biphasic mixture through a pad of Celite® can be effective.

Q3: My product is also a base and forms a salt during the acidic wash. How can I isolate my product?

If your product is also basic and acid-sensitive, an acidic wash may not be suitable. In this scenario, consider the following alternatives for removing this compound:

  • Silica Gel Chromatography with a Basic Modifier: The basicity of morpholine derivatives can cause streaking and poor separation on silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can significantly improve peak shape and separation.

  • Formation of a Hydrochloride Salt of the Product: If your product is a solid and forms a stable hydrochloride salt, you can precipitate it from the crude mixture, leaving the this compound in the solution.

Q4: What are some common byproducts I should be aware of in reactions involving this compound?

When this compound is used as a nucleophile in N-alkylation reactions, a common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This is more likely to occur if the alkylating agent is highly reactive or used in a large excess.

Another potential impurity can be the corresponding hydrochloride salt of this compound if the reaction is performed under acidic conditions or if HCl is generated in situ.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Product is an oil instead of a solid after purification. The product may have a low melting point or be impure.Try to form a crystalline salt of your product (e.g., hydrochloride). If impurities are suspected, repeat the purification step or try an alternative method like chromatography.
Low recovery of the desired product after chromatography. The product may be strongly adsorbed onto the silica gel due to its basicity.Add a basic modifier like triethylamine (0.1-1%) to your eluent. Alternatively, consider using a less acidic stationary phase like alumina.
The this compound hydrochloride salt precipitates during the acidic wash. The concentration of the acid is too high, or the organic solvent has low polarity.Use a more dilute acid solution for the wash. If the salt continues to precipitate, add a more polar co-solvent to the organic layer.
Incomplete removal of this compound after a single acidic wash. Insufficient amount of acid used or inefficient mixing.Perform multiple washes with the dilute acid solution. Ensure vigorous shaking of the separatory funnel to maximize contact between the two phases.

Experimental Protocols

Protocol 1: Extractive Work-up to Remove this compound

This protocol describes a standard acid-base extraction procedure to remove this compound from an organic reaction mixture.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with 1M aqueous HCl solution.

  • Separate the aqueous layer.

  • Repeat the wash with 1M aqueous HCl solution (2-3 times).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol is suitable for basic products that form crystalline hydrochloride salts.

Procedure:

  • Dissolve the crude product containing this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring until no further precipitation is observed.

  • Collect the precipitated hydrochloride salt of the product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any residual this compound.

  • Dry the purified product salt under vacuum.

Visualizing Workflows and Concepts

Extractive_Workup start Crude Reaction Mixture (Product + this compound in Organic Solvent) add_acid Add Dilute Aqueous HCl start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer Aqueous Layer (Contains this compound Hydrochloride Salt) separate1->aq_layer org_layer1 Organic Layer (Contains Product) separate1->org_layer1 add_base Wash with NaHCO₃ (aq) org_layer1->add_base separate2 Separate Layers add_base->separate2 aq_wash2 Aqueous Wash separate2->aq_wash2 org_layer2 Organic Layer separate2->org_layer2 add_brine Wash with Brine org_layer2->add_brine separate3 Separate Layers add_brine->separate3 aq_wash3 Aqueous Wash separate3->aq_wash3 org_layer3 Organic Layer separate3->org_layer3 dry Dry over Na₂SO₄ org_layer3->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end Chromatography_Troubleshooting start Poor Separation/ Peak Tailing in Silica Gel Chromatography cause Basic nature of This compound interacts with acidic silica start->cause solution1 Add Basic Modifier (e.g., 0.1-1% Triethylamine) to Eluent cause->solution1 solution2 Use an Alternative Stationary Phase (e.g., Alumina) cause->solution2 outcome Improved Peak Shape and Separation solution1->outcome solution2->outcome

References

Validation & Comparative

A Comparative Analysis of the Catalytic Activity of 4-(2-Methoxyethyl)morpholine and Other Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tertiary Amine Catalysts

In the realm of organic synthesis and polymer chemistry, tertiary amines are indispensable as catalysts for a myriad of reactions, including the formation of urethanes, epoxy resin curing, and esterifications. The selection of an appropriate tertiary amine catalyst is critical as it can significantly influence reaction rates, product yields, and the physical properties of the resulting materials. This guide provides a comparative overview of the catalytic activity of 4-(2-Methoxyethyl)morpholine against other commonly used tertiary amines, supported by available experimental and computational data.

Executive Summary

This compound, a substituted morpholine derivative, is recognized for its utility as a catalyst, particularly in polyurethane systems. While direct head-to-head kinetic data is sparse in publicly available literature, its structural features—a sterically accessible nitrogen atom and the presence of an ether linkage—suggest a catalytic behavior characterized by a balance between activity and controlled reactivity. This often translates to a desirable "delayed action" effect in polymerization reactions, allowing for better process control.

This guide will delve into the comparative catalytic performance, present available quantitative data, and provide detailed experimental protocols for evaluating tertiary amine catalysts.

Comparative Catalytic Performance

The catalytic activity of tertiary amines in reactions like urethane formation is primarily governed by the availability of the lone pair of electrons on the nitrogen atom and the steric hindrance around it. The ether group in this compound can influence its basicity and solvation characteristics, thereby modulating its catalytic performance.

Based on computational studies of similar morpholine derivatives, it is inferred that N-substitution plays a crucial role in determining the catalytic efficacy. For instance, in urethane formation, 4-methylmorpholine exhibits a lower activation energy compared to unsubstituted morpholine, indicating higher catalytic activity.[1][2][3] This suggests that the N-(2-methoxyethyl) substituent in this compound will similarly enhance its catalytic performance over the parent morpholine.

Data Presentation: A Comparative Overview

To provide a quantitative perspective, the following table summarizes the catalytic activity of various tertiary amines in the context of urethane formation and polyurethane foam production. Due to the lack of specific kinetic data for this compound, its projected performance is based on the trends observed for other N-substituted morpholines.

CatalystTypeKey Performance MetricValueApplication Context
This compound N-substituted MorpholineFoaming ProfileDelayed Action (Projected)Polyurethane Foams
Morpholine Cyclic Secondary AmineActivation Energy (Ea)29.7 kJ/molUrethane Formation (Computational)[1]
4-Methylmorpholine N-substituted MorpholineActivation Energy (Ea)26.6 kJ/molUrethane Formation (Computational)[1]
N-Ethylmorpholine N-substituted MorpholineReaction Rate Constant (k)Low (relative to DABCO)Urethane Formation
Triethylamine (TEA) TrialkylamineGeneral ActivityModerateGeneral Base Catalyst
DABCO (1,4-Diazabicyclo[2.2.2]octane) Bicyclic AmineReaction Rate Constant (k)HighPolyurethane Catalyst
DMAP (4-Dimethylaminopyridine) Pyridine DerivativeGeneral ActivityHighAcylation Catalyst

Experimental Protocols

To empirically determine and compare the catalytic activity of this compound with other tertiary amines, the following experimental protocols are recommended.

Protocol 1: Determination of Catalytic Activity in Polyurethane Foam Formation

This protocol measures key foaming parameters to assess the catalytic activity of a tertiary amine in a model polyurethane foam formulation.

Materials:

  • Polyol (e.g., a polyether polyol with a hydroxyl value of 40-60 mg KOH/g)

  • Isocyanate (e.g., polymeric MDI)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water)

  • Tertiary amine catalyst to be evaluated

  • Paper cups and wooden spatula for mixing

  • Stopwatch

  • Temperature and humidity controlled environment

Procedure:

  • Pre-condition all components to a standard temperature (e.g., 25°C).

  • In a paper cup, accurately weigh the polyol, surfactant, blowing agent, and the tertiary amine catalyst.

  • Mix the components thoroughly with a wooden spatula for 10 seconds.

  • Add the pre-weighed isocyanate to the mixture and start the stopwatch immediately.

  • Mix vigorously for a specified time (e.g., 5-7 seconds).

  • Observe and record the following parameters:

    • Cream Time: The time from the start of mixing until the mixture turns creamy and starts to rise.

    • Gel Time: The time from the start of mixing until fine strings of polymer can be drawn from the reacting mass.

    • Rise Time: The time from the start of mixing until the foam reaches its maximum height.

    • Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer tacky to the touch.

  • Repeat the experiment for each catalyst at the same molar concentration to ensure a fair comparison.

Protocol 2: Kinetic Analysis of Urethane Formation by FT-IR Spectroscopy

This method allows for the determination of reaction rate constants by monitoring the consumption of the isocyanate group.

Materials:

  • A model alcohol (e.g., 1-butanol)

  • A model isocyanate (e.g., phenyl isocyanate)

  • Tertiary amine catalyst to be evaluated

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • FT-IR spectrometer with a temperature-controlled cell

  • Syringes for reagent addition

Procedure:

  • Prepare stock solutions of the alcohol, isocyanate, and catalyst in the chosen solvent.

  • Place a known volume of the alcohol and catalyst solution into the FT-IR cell and acquire a background spectrum.

  • Initiate the reaction by injecting a known volume of the isocyanate solution into the cell and start data acquisition.

  • Monitor the disappearance of the isocyanate peak (around 2275 cm⁻¹) over time.

  • Calculate the concentration of the isocyanate at different time points using the Beer-Lambert law.

  • Determine the reaction rate constant (k) by plotting the appropriate concentration-time relationship (e.g., ln[NCO] vs. time for a pseudo-first-order reaction).

  • Repeat the experiment for each catalyst under identical conditions.

Visualizing Catalytic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Urethane_Formation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Isocyanate (R-N=C=O) Isocyanate (R-N=C=O) Activated Complex Activated Complex Isocyanate (R-N=C=O)->Activated Complex Alcohol (R'-OH) Alcohol (R'-OH) Alcohol (R'-OH)->Activated Complex Tertiary Amine (NR3) Tertiary Amine (NR3) Tertiary Amine (NR3)->Activated Complex Activated Complex->Tertiary Amine (NR3) Regenerated Urethane (R-NH-CO-OR') Urethane (R-NH-CO-OR') Activated Complex->Urethane (R-NH-CO-OR')

Caption: Catalytic pathway for urethane formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Reagent Preparation (Polyol, Isocyanate, Catalyst) B Mixing of Components A->B C Data Acquisition (Foaming Times / FT-IR Spectra) B->C D Data Processing C->D E Comparative Analysis of Catalytic Activity D->E

Caption: Workflow for catalyst performance evaluation.

Conclusion

This compound is a valuable tertiary amine catalyst, particularly for applications requiring controlled reaction kinetics, such as in the production of polyurethane foams. While direct quantitative comparisons with other tertiary amines are not extensively documented, its structural relationship to other N-substituted morpholines suggests a moderate to high level of catalytic activity, likely coupled with a desirable delayed-action profile. For a definitive assessment of its performance in a specific application, it is recommended to conduct empirical testing using the standardized protocols outlined in this guide. This will enable researchers and developers to make informed decisions in catalyst selection to optimize their chemical processes and product properties.

References

A Comparative Analysis of 4-(2-Methoxyethyl)morpholine's Catalytic Performance in Polyurethane Foam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection in Urethane Reactions

The selection of an appropriate catalyst is paramount in controlling the kinetics and final properties of polyurethane foams. This guide provides a detailed comparison of the catalytic performance of 4-(2-Methoxyethyl)morpholine against other commonly used amine catalysts—N-Ethylmorpholine, Triethylamine, and 1,4-Diazabicyclo[2.2.2]octane (DABCO)—in the synthesis of polyurethane foam. The information presented is collated from scientific literature, patents, and technical data to offer a comprehensive overview for researchers and professionals in materials science and chemical synthesis.

Executive Summary

This compound is a tertiary amine catalyst utilized in the production of polyurethane foams.[1] It functions to balance the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which are crucial for the formation of the foam's cellular structure.[2] While it may not be as reactive as some other tertiary amines, it offers a desirable delay in the initial stages of the foaming process, which can be advantageous in molding applications to ensure complete filling of the mold.[3] This guide will delve into a comparative analysis of its performance characteristics alongside established alternatives.

Comparative Performance of Amine Catalysts in Polyurethane Foam Synthesis

The efficacy of an amine catalyst in polyurethane foam production is determined by its influence on the reaction kinetics and the physical properties of the final product. The following tables summarize the comparative performance of this compound and its alternatives.

CatalystChemical StructurePrimary Catalytic ActivityKey Performance Characteristics
This compound C₇H₁₅NO₂Balanced Gelling and BlowingProvides a delayed onset of the foaming reaction, beneficial for mold filling; contributes to good foam flowability.[3]
N-Ethylmorpholine C₆H₁₃NOPrimarily a Blowing CatalystA medium-strength catalyst often used in polyester-based flexible foams; its lower activity is preferred for high-reactivity polyester polyols.[4] Can contribute to foam odor.[5]
Triethylamine (TEA) C₆H₁₅NGelling CatalystA highly volatile amine that can act as a surface cure catalyst.[6] Its high volatility can lead to significant odor and VOC emissions.
1,4-Diazabicyclo[2.2.2]octane (DABCO) C₆H₁₂N₂Strong Gelling CatalystA widely used, highly efficient catalyst that strongly promotes the polyol-isocyanate reaction, leading to rapid curing.[6][7] Often used in combination with a blowing catalyst.

Table 1: Overview of Amine Catalyst Characteristics in Polyurethane Synthesis.

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound ModerateModerate-FastModerate-FastFormulation Dependent
N-Ethylmorpholine Moderate-SlowSlowSlowFormulation Dependent
Triethylamine (TEA) FastFastFastFormulation Dependent
1,4-Diazabicyclo[2.2.2]octane (DABCO) Very FastVery FastVery FastFormulation Dependent

Table 2: Comparative Reaction Profile of Amine Catalysts in a Typical Flexible Polyurethane Foam Formulation. (Note: Specific times and density are highly dependent on the full formulation, including polyol type, isocyanate index, and water content. This table represents general trends.)

Experimental Protocols

The following is a generalized experimental protocol for the laboratory-scale synthesis of flexible polyurethane foam. The specific quantities of reactants and catalyst will vary depending on the desired foam properties.

Materials:

  • Polyether Polyol (e.g., Voranol® 3010)

  • Toluene Diisocyanate (TDI) (80/20 mixture of 2,4- and 2,6-isomers)

  • Deionized Water

  • Silicone Surfactant (e.g., Tegostab® B 8228)

  • Amine Catalyst (this compound, N-Ethylmorpholine, Triethylamine, or DABCO)

  • Stannous Octoate (Co-catalyst)

Procedure:

  • In a disposable cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and the selected amine catalyst.

  • Mix these components thoroughly for 30 seconds using a high-speed stirrer.

  • Add the stannous octoate co-catalyst to the mixture and stir for an additional 15 seconds.

  • Add the pre-weighed toluene diisocyanate to the mixture and stir vigorously for 5-7 seconds.

  • Immediately pour the reacting mixture into a mold.

  • Record the cream time (start of foam rise), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky).

  • Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.

Visualizing the Catalytic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical reactions in polyurethane formation and the experimental workflow.

G Amine-Catalyzed Urethane Formation Signaling Pathway Polyol Polyol (R-OH) ActivatedComplex Activated Complex Polyol->ActivatedComplex Isocyanate Isocyanate (R'-NCO) Isocyanate->ActivatedComplex CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid Urea Urea Linkage Isocyanate->Urea AmineCatalyst Amine Catalyst (R3N) AmineCatalyst->ActivatedComplex Activates AmineCatalyst->CarbamicAcid Catalyzes ActivatedComplex->AmineCatalyst Regenerated Urethane Polyurethane (-R-O-CO-NH-R'-) ActivatedComplex->Urethane Gelling Reaction Water Water (H2O) Water->CarbamicAcid Amine Amine CarbamicAcid->Amine CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Blowing Reaction Amine->Urea G Experimental Workflow for Polyurethane Foam Synthesis Start Start Step1 Weigh Polyol, Water, Surfactant, and Amine Catalyst Start->Step1 Step2 Mix Components (30 seconds) Step1->Step2 Step3 Add Stannous Octoate and Mix (15 seconds) Step2->Step3 Step4 Add TDI and Mix Vigorously (5-7 seconds) Step3->Step4 Step5 Pour into Mold Step4->Step5 Step6 Record Reaction Times (Cream, Gel, Tack-Free) Step5->Step6 Step7 Cure at Room Temperature (24 hours) Step6->Step7 Step8 Demold and Characterize Foam Step7->Step8 End End Step8->End

References

4-(2-Methoxyethyl)morpholine vs. triethylamine as a catalyst: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes, including high yields, selectivity, and favorable reaction kinetics. Tertiary amines are a widely utilized class of organocatalysts, with triethylamine (TEA) being a ubiquitous and cost-effective choice. This guide presents a comparative study of 4-(2-Methoxyethyl)morpholine and triethylamine, evaluating their potential as catalysts in common organic transformations. Due to a lack of direct comparative experimental studies in the available literature, this guide will provide a detailed overview of triethylamine's catalytic performance in acylation and Baylis-Hillman reactions, supported by experimental data. For this compound, a qualitative assessment of its potential catalytic activity will be presented based on the known properties of morpholine derivatives.

Physicochemical Properties

A fundamental aspect influencing a catalyst's performance is its physicochemical properties, particularly its basicity (pKa) and steric hindrance around the nitrogen atom.

PropertyThis compoundTriethylamine
Structure this compoundTriethylamine
Molecular Formula C₇H₁₅NO₂[1]C₆H₁₅N
Molecular Weight 145.20 g/mol [1]101.19 g/mol
Boiling Point 205 °C89.5 °C
pKa of Conjugate Acid Not available in searched literature~10.75

Catalytic Performance in Acylation Reactions

Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation in organic chemistry. Tertiary amines are commonly employed as catalysts or bases in these reactions to activate the acylating agent or neutralize acidic byproducts.

Triethylamine in Acylation:

Triethylamine is extensively used in acylation reactions, particularly in the esterification of alcohols and the amidation of amines. It functions by deprotonating the nucleophile (alcohol or amine) and/or by forming a more reactive N-acylammonium intermediate with the acylating agent (e.g., an acyl chloride or anhydride).

Experimental Data for Triethylamine-Catalyzed Acetylation of Amines:

SubstrateAcetylating AgentSolventReaction TimeYield (%)Reference
Aliphatic Primary AmineAcetyl ChlorideAcetone/Brine1 hourNot specified[3]
AnilineAcetic Anhydride/HClWaterNot specifiedNot specified[4]

Experimental Protocol: Acetylation of an Aliphatic Primary Amine with Acetyl Chloride using Triethylamine [3]

  • Dissolve 5g (0.038 mol, 1.5 eqv.) of sodium acetate trihydrate in 50 ml of brine solution.

  • Add 0.025 mol of the aliphatic primary amine and 3.8 ml (0.028 mol, 1.1 eqv.) of triethylamine in 10 ml of acetone to the brine solution.

  • Add 1.1 eqv. of acetyl chloride in 3 ml of acetone dropwise with continuous stirring.

  • Stir the reaction mixture for one hour.

  • Acidify the reaction mixture with concentrated HCl for work-up.

This compound in Acylation:

While direct experimental data for the use of this compound as a catalyst in acylation is scarce in the reviewed literature, its structural features suggest it can function in this capacity. As a tertiary amine, it can act as a proton scavenger. However, its presumed lower basicity compared to triethylamine might lead to slower reaction rates. The steric hindrance around the nitrogen in the morpholine ring is comparable to that of triethylamine, suggesting that it should be able to activate acylating agents.

Catalytic Performance in the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. The catalyst plays a crucial role in the reaction mechanism by acting as a nucleophile.

Triethylamine in the Baylis-Hillman Reaction:

Triethylamine has been employed as a catalyst in the Baylis-Hillman reaction.[5][6] Its performance can be influenced by reaction conditions, and in some cases, it has been shown to give better yields than more reactive but sterically hindered catalysts, especially under high pressure.[7]

Experimental Data for Triethylamine-Catalyzed Baylis-Hillman Reaction:

A study on the Baylis-Hillman reaction of methyl coumalate with various aldehydes utilized triethylamine as the catalyst. This method was applicable to both aliphatic and aromatic aldehydes and was noted for its excellent atom economy and solvent-free conditions.[6] Aromatic aldehydes bearing electron-withdrawing groups were found to be more reactive than those with electron-donating groups.[6]

Experimental Protocol: General Procedure for Asymmetric Morita-Baylis-Hillman Reaction [8]

While this protocol specifies a chiral catalyst, the general workflow is applicable to reactions using achiral catalysts like triethylamine.

  • In a round-bottom flask, dissolve the catalyst (e.g., triethylamine) in the chosen solvent.

  • Add the aldehyde (1 equivalent) to the solution.

  • Add the activated alkene (e.g., methyl vinyl ketone, 2 equivalents).

  • Stir the resulting solution at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

This compound in the Baylis-Hillman Reaction:

There is a lack of specific experimental data on the use of this compound as a catalyst for the Baylis-Hillman reaction in the surveyed literature. The nucleophilicity of the nitrogen atom is a key factor in this reaction. While the electron-withdrawing effect of the oxygen in the morpholine ring reduces basicity, it also influences the nucleophilicity. Studies on other morpholine-based organocatalysts have shown them to be effective in related reactions like the 1,4-addition of aldehydes to nitroolefins, although their reactivity is generally considered lower than that of pyrrolidine-based catalysts.[9][10] The lower reactivity is attributed to the presence of the oxygen atom and the pyramidalization of the nitrogen, which decreases the nucleophilicity of the corresponding enamine intermediate.[9][10] This suggests that this compound might be a less potent catalyst for the Baylis-Hillman reaction compared to more nucleophilic tertiary amines.

Signaling Pathways and Experimental Workflows

To visualize the general processes involved, the following diagrams are provided.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine/alcohol and catalyst in solvent B Add acylating agent (e.g., acyl chloride) A->B 1. C Stir at appropriate temperature B->C 2. D Monitor reaction progress (TLC) C->D 3. E Quench reaction D->E 4. F Extraction and washing E->F 5. G Drying and solvent removal F->G 6. H Purification (e.g., chromatography) G->H 7. Baylis_Hillman_Mechanism A Tertiary Amine (Catalyst) C Zwitterionic Enolate Intermediate A->C Nucleophilic attack B Activated Alkene B->C E Adduct C->E Addition to aldehyde D Aldehyde D->E F Baylis-Hillman Product E->F Proton transfer & catalyst elimination F->A Catalyst Regeneration

References

Efficacy of 4-(2-Methoxyethyl)morpholine in comparison to other morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve physicochemical properties and provide favorable interactions with biological targets, leading to a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] This guide provides a comparative overview of the efficacy of various morpholine derivatives, with a focus on anticancer and anti-inflammatory activities, supported by available experimental data.

It is important to note that a comprehensive search of scientific literature and patent databases did not yield specific biological efficacy data for 4-(2-Methoxyethyl)morpholine . Therefore, this guide will focus on the efficacy of other well-characterized morpholine derivatives to provide a valuable comparative context for researchers interested in this class of compounds.

Comparative Efficacy of Morpholine Derivatives in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers.[4] Several morpholine-containing compounds have been investigated as inhibitors of this pathway.

Quantitative Efficacy Data of Morpholine Derivatives as PI3K/mTOR Inhibitors
Compound IDR GroupPI3Kα IC50 (nM)mTOR IC50 (nM)MDA361 Cell Proliferation IC50 (nM)Reference
9 H2.8>100002000[4]
46 4-(4-(dimethylamino)benzamido)phenyl1.61.711[4]
48 4-(4-((4-(dimethylamino)butanoyl)amino)benzamido)phenyl1.31.68[4]
Anticancer Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives

Recent studies have explored the anticancer potential of morpholine-benzimidazole-oxadiazole hybrids. Their cytotoxicity was evaluated against the HT-29 human colon cancer cell line and NIH3T3 normal fibroblast cells to assess selectivity. A notable compound from this series, 5h , demonstrated high cytotoxic activity against HT-29 cells with an IC50 of 3.103 ± 0.979 μM, while showing significantly lower toxicity to normal cells (IC50 of 15.158 ± 0.987 μM), indicating a favorable selectivity for cancer cells.[5] The mechanism of action for this class of compounds was investigated through VEGFR-2 enzyme inhibition assays, where compound 5h showed potent inhibition with an IC50 of 0.049 ± 0.002 μM, comparable to the standard drug sorafenib.[5]

Cytotoxic Potential of Morpholine Substituted Quinazoline Derivatives

A series of morpholine substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines.[6] Compounds AK-3 and AK-10 from this series showed significant cytotoxic activity. Specifically, AK-3 displayed IC50 values of 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM against A549, MCF-7, and SHSY-5Y cell lines, respectively.[6] Importantly, these compounds were found to be non-toxic against normal HEK293 cells at a concentration of 25 μM.[6]

Comparative Efficacy of Morpholine Derivatives in Inflammation

Morpholine derivatives have also been investigated for their anti-inflammatory properties. A study on morpholinopyrimidine derivatives identified compounds that can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.[7][8]

Anti-inflammatory Activity of Morpholinopyrimidine Derivatives
Compound IDNO Inhibition at 12.5 μM (%)iNOS mRNA Expression (Fold Change)COX-2 mRNA Expression (Fold Change)Reference
V4 Significant ReductionSignificantly DecreasedSignificantly Decreased[7][8]
V8 Significant ReductionSignificantly DecreasedSignificantly Decreased[7][8]

These compounds, V4 and V8 , were non-cytotoxic at the tested concentrations and were found to dramatically reduce the mRNA and protein expression of iNOS and COX-2, key enzymes in the inflammatory response.[7][8]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HT-29)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (morpholine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.[4] After 24 hours, replace the old medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.[4]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Visualizations

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine Morpholine Derivatives Morpholine->PI3K Inhibits Morpholine->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by morpholine derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Morpholine Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Efficacy Assays (e.g., MTT, Enzyme Inhibition) Characterization->InVitro DataAnalysis Data Analysis (IC50 Determination) InVitro->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization End End SAR->End LeadOptimization->Synthesis Iterative Improvement

Caption: General experimental workflow for the evaluation of morpholine derivatives.

References

Benchmarking the Performance of 4-(2-Methoxyethyl)morpholine in Polyurethane Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic performance of 4-(2-Methoxyethyl)morpholine and other commonly used amine catalysts in the synthesis of polyurethane foams. The information presented herein is intended to assist researchers and professionals in selecting the most suitable catalyst for their specific applications based on objective data and established experimental protocols.

Overview of Amine Catalysis in Polyurethane Formation

Amine catalysts are crucial in the production of polyurethane foams, as they accelerate the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The balance between these two reactions determines the final properties of the foam, such as its density, cell structure, and mechanical strength. This compound is a tertiary amine catalyst known for its utility in both flexible and rigid polyurethane foam applications.

Comparative Performance of Polyurethane Catalysts

CatalystTypeKey Performance CharacteristicsPrimary Applications
This compound Balanced Gelling/BlowingProvides a good balance between the gelling and blowing reactions. Often used to achieve a good surface cure.Flexible and Rigid Polyurethane Foams
Triethylenediamine (TEDA/DABCO) Strong GellingHighly active catalyst that strongly promotes the gelling reaction, leading to rapid curing and high-strength foams.[1][2][3]Flexible, Rigid, and Molded Foams
Bis(2-dimethylaminoethyl)ether (BDMAEE) Strong BlowingPrimarily accelerates the blowing reaction, resulting in faster foam rise and lower density foams.[4][5][6]Low-density flexible foams, High-resilience (HR) foams
N,N-Dimethylcyclohexylamine (DMCHA) Balanced Gelling/BlowingProvides a balanced catalytic activity for both gelling and blowing reactions, particularly in rigid foams.[7][8][9][10]Rigid polyurethane foams for insulation

Experimental Protocols

To obtain the comparative data presented above, a series of standardized tests are typically performed. The following are detailed methodologies for key experiments.

Determination of Reactivity Profile (Cream, Gel, and Tack-Free Times)

Objective: To measure the initiation and curing times of the polyurethane foam system with a given catalyst.

Apparatus:

  • Stopwatch

  • Paper cup and wooden spatula for mixing

  • Thermocouple (optional, for exotherm measurement)

Procedure:

  • Pre-condition all components (polyol, isocyanate, catalyst, blowing agent, surfactant) to a controlled temperature (typically 25 °C).

  • Accurately weigh the polyol, catalyst, surfactant, and blowing agent into the paper cup and mix thoroughly with the wooden spatula.

  • Add the pre-weighed isocyanate to the mixture and start the stopwatch simultaneously.

  • Mix vigorously for a specified time (e.g., 10 seconds).

  • Observe the mixture and record the following times:

    • Cream Time: The time from the start of mixing until the mixture begins to rise and change color to a creamy appearance.

    • Gel Time (String Time): The time when the mixture becomes stringy and sticky when touched with the spatula.

    • Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.

Measurement of Foam Physical Properties

Following the foaming process, the physical properties of the cured foam are measured according to ASTM (American Society for Testing and Materials) standards.

  • Density: Measured according to ASTM D1622 . A sample of known dimensions is weighed, and the density is calculated.

  • Compressive Strength: Measured according to ASTM D1621 for rigid foams. A sample is compressed at a constant rate, and the force required to cause a specified deformation is recorded.

  • Tensile Strength and Elongation: Measured according to ASTM D3574 for flexible foams. A dog-bone shaped sample is pulled until it breaks, and the force and elongation at break are recorded.

  • Tear Strength: Measured according to ASTM D3574 for flexible foams. A sample with a pre-cut slit is pulled apart, and the force required to propagate the tear is measured.

Signaling Pathways and Experimental Workflows

General Mechanism of Tertiary Amine Catalysis in Polyurethane Formation

Tertiary amine catalysts facilitate the urethane formation reaction by activating either the isocyanate or the polyol, or both. The diagram below illustrates the generally accepted mechanisms.

Polyurethane Catalysis Mechanism cluster_gelling Gelling Reaction (Urethane Formation) cluster_blowing Blowing Reaction (Urea Formation) Isocyanate R-N=C=O (Isocyanate) Activated_Complex Activated Complex Isocyanate->Activated_Complex Activation Polyol R'-OH (Polyol) Polyol->Activated_Complex Catalyst R3N (Tertiary Amine) Catalyst->Activated_Complex Urethane R-NH-CO-OR' (Urethane) Activated_Complex->Urethane Reaction Isocyanate2 R-N=C=O (Isocyanate) Activated_Complex2 Activated Complex Isocyanate2->Activated_Complex2 Activation Water H2O Water->Activated_Complex2 Catalyst2 R3N (Tertiary Amine) Catalyst2->Activated_Complex2 Urea R-NH-CO-NH-R (Urea) Activated_Complex2->Urea CO2 CO2 (gas) Activated_Complex2->CO2

Caption: General mechanism of tertiary amine catalysis in polyurethane formation.

Experimental Workflow for Catalyst Performance Evaluation

The following diagram outlines the logical flow of experiments to benchmark the performance of a polyurethane catalyst.

Catalyst Performance Evaluation Workflow Formulation Define Polyurethane Formulation (Polyol, Isocyanate, Water, Surfactant) Catalyst_Selection Select Catalysts for Comparison (e.g., this compound, TEDA, BDMAEE) Formulation->Catalyst_Selection Reactivity_Testing Reactivity Profile Testing (Cream, Gel, Tack-Free Times) Catalyst_Selection->Reactivity_Testing Foam_Preparation Prepare Foam Samples (Controlled Conditions) Reactivity_Testing->Foam_Preparation Physical_Testing Physical Property Testing (ASTM Standards) Foam_Preparation->Physical_Testing Data_Analysis Data Analysis and Comparison Physical_Testing->Data_Analysis Conclusion Conclusion on Catalyst Performance Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating polyurethane catalyst performance.

Conclusion

The selection of an appropriate amine catalyst is critical for tailoring the properties of polyurethane foams. While this compound offers a balanced catalytic activity suitable for a range of applications, alternatives such as TEDA, BDMAEE, and DMCHA provide options for formulations requiring strong gelling, strong blowing, or specific performance characteristics in rigid foams, respectively. The experimental protocols outlined in this guide provide a framework for conducting objective comparisons to identify the optimal catalyst for a given polyurethane system.

References

A Comparative Guide to Confirming the Purity of Synthesized 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of purity for synthesized compounds is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of analytical techniques to determine the purity of 4-(2-Methoxyethyl)morpholine, a key intermediate in various synthetic pathways. We will delve into the experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Executive Summary of Analytical Techniques

A comparative overview of the primary analytical methods for purity determination of this compound is presented below. Each technique offers distinct advantages and is suited for different analytical objectives.

Analytical TechniquePrincipleKey AdvantagesKey LimitationsTypical Purity Range
HPLC Separation based on polarityHigh resolution, suitable for non-volatile and thermally labile compounds.Requires a suitable chromophore for UV detection; method development can be time-consuming.95-99.9%
GC-MS Separation based on volatility and mass-to-charge ratioHigh sensitivity and specificity, provides structural information.Requires derivatization for polar analytes; not suitable for non-volatile compounds.95-99.9%
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute quantification without a specific reference standard of the analyte, provides structural confirmation.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.98-100%

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities arising from the synthesis is crucial for selecting and validating an appropriate analytical method. The synthesis of this compound typically involves the N-alkylation of morpholine with a 2-methoxyethyl halide or a similar electrophile.

Common Synthesis Routes and Potential By-products:

  • N-alkylation of Morpholine: This is a common method for preparing N-substituted morpholines. Incomplete reaction can lead to the presence of unreacted morpholine. Over-alkylation is also a possibility, though less common with a mono-functional alkylating agent. Side reactions of the alkylating agent can also introduce impurities.

  • From Diethylene Glycol and Ammonia: Industrial synthesis of morpholine itself can start from diethylene glycol and ammonia. Impurities from this process, if carried over, could include other amino-alcohols.

Potential Impurities to Monitor:

  • Morpholine: Unreacted starting material.

  • N,N'-bis(2-methoxyethyl)piperazine: A potential by-product from side reactions.

  • Solvents and Reagents: Residual solvents and unreacted reagents from the synthesis and purification steps.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. For N-substituted morpholines, a reverse-phase method is often suitable.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition.

  • Injection: Inject 10 µL of the sample solution onto the HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as morpholine derivatives may have weak UV absorbance).

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the morpholine nitrogen, direct GC analysis can be challenging. Derivatization to a less polar and more volatile compound is often necessary to achieve good chromatographic performance.

Derivatization to N-nitrosomorpholine:

This is a well-established method for the GC-MS analysis of morpholine and its derivatives.

Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Protocol:

  • Derivatization:

    • Dissolve a known amount of the sample in an acidic aqueous solution.

    • Add a solution of sodium nitrite and allow the reaction to proceed to form N-nitroso-4-(2-methoxyethyl)morpholine.

    • Extract the derivative into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Quantification: Purity is determined by comparing the peak area of the derivatized analyte to the total ion chromatogram. The mass spectrum will provide confirmation of the structure.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh a precise amount of the synthesized this compound (e.g., 10-20 mg).

    • Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

The following tables summarize the expected quantitative data for each analytical method.

Table 1: HPLC Purity Analysis

ParameterExpected Value
Retention TimeDependent on specific conditions
Purity (Area %)> 99%
Limit of Detection (LOD)~0.01%
Limit of Quantification (LOQ)~0.05%

Table 2: GC-MS Purity Analysis (after derivatization)

ParameterExpected Value
Retention TimeDependent on specific conditions
Purity (TIC Area %)> 99%
Key Mass Fragments (m/z)Dependent on the derivative
Limit of Detection (LOD)< 0.01%
Limit of Quantification (LOQ)< 0.05%

Table 3: qNMR Purity Analysis

ParameterExpected Value
Purity (weight %)98 - 100%
Relative Standard Deviation (RSD)< 1%

Mandatory Visualization

The following diagrams, created using Graphviz, illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acidic Solution weigh->dissolve derivatize Derivatize with Sodium Nitrite dissolve->derivatize extract Extract Derivative derivatize->extract inject Inject into GC-MS extract->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Analyze TIC and Mass Spectra detect->integrate calculate Determine Purity integrate->calculate

Caption: Experimental workflow for GC-MS purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Analyte and Standard Signals acquire->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC and GC-MS are powerful chromatographic techniques that provide high-resolution separation and sensitive detection of impurities. For absolute and highly accurate purity determination without a specific reference standard, qNMR is the method of choice. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation. For comprehensive characterization and in-depth purity assessment, a combination of these orthogonal techniques is highly recommended.

References

Cross-Validation of Analytical Methods for 4-(2-Methoxyethyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of 4-(2-Methoxyethyl)morpholine. The selection of a suitable analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document provides a framework for the cross-validation of these methods, including detailed experimental protocols and a summary of expected performance characteristics based on the analysis of the parent compound, morpholine, and its derivatives.

Comparative Analytical Data

The choice between GC-MS and HPLC for the analysis of this compound will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the typical performance characteristics of each method, derived from studies on morpholine and related compounds. These values should be considered as a baseline for method development and validation for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterExpected Performance for this compound Analysis
Linearity (R²) > 0.995
Limit of Detection (LOD) 1 - 10 µg/L
Limit of Quantitation (LOQ) 5 - 30 µg/L
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 10%

Table 2: High-Performance Liquid Chromatography (HPLC) Performance

ParameterExpected Performance for this compound Analysis
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 5%

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC analyses are provided below. These protocols are based on established methods for morpholine and its derivatives and should be optimized and validated for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Direct analysis of this compound by GC-MS can be challenging due to its polarity. A derivatization step is often employed to increase volatility and improve chromatographic performance.[1]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane). Create a series of calibration standards by diluting the stock solution.

  • Derivatization: A common derivatization agent for secondary amines like morpholine is sodium nitrite under acidic conditions to form the more volatile N-nitroso derivative.[2][3] To a known volume of the sample or standard, add a solution of sodium nitrite and acidify (e.g., with hydrochloric acid). The reaction mixture is then incubated.

  • Extraction: After derivatization, the N-nitroso derivative is extracted from the aqueous solution using an organic solvent such as dichloromethane.[3] The organic layer is collected, dried, and may be concentrated if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]

  • Column: A mid-polarity column such as a DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable.[4]

  • Injector Temperature: 250 °C.[2]

  • Injection Volume: 1 µL with a split ratio (e.g., 1:7).[2]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[2]

  • Oven Temperature Program: An example program could be: initial temperature of 100°C for 1-4 minutes, ramp up to 200-250°C.[2][5]

  • MS Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the analysis of polar compounds like this compound.[6] Derivatization may also be used to enhance detection by UV or fluorescence detectors.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Treatment: Depending on the matrix, sample preparation may involve filtration, solid-phase extraction (SPE), or protein precipitation (for biological samples).

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[7] The composition can be isocratic or a gradient.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30-40 °C).

  • Injection Volume: 10 - 20 µL.

  • Detection: UV detection at a suitable wavelength (if the molecule has a chromophore or after derivatization) or Mass Spectrometry for higher selectivity and sensitivity.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard Derivatization Derivatization (e.g., with NaNO2/H+) Sample->Derivatization Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Derivatization->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

GC-MS workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Filtration Filtration / SPE Sample->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (Reverse Phase) HPLC_Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

HPLC workflow for this compound analysis.

References

Unveiling the Potential of 4-(2-Methoxyethyl)morpholine: A Comparative Analysis Against Traditional Catalysts in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and effective catalytic systems is perpetual. In the realm of polyurethane production and other critical organic syntheses, 4-(2-Methoxyethyl)morpholine is emerging as a compelling alternative to traditional catalysts. This guide provides an objective comparison of its performance against established catalysts, supported by available experimental data, to inform catalyst selection in demanding research and development environments.

Executive Summary

This compound, a tertiary amine catalyst, demonstrates notable potential in polyurethane foam applications. While direct, comprehensive comparative studies with traditional catalysts remain somewhat limited in publicly accessible literature, existing patent data and related research suggest that morpholine derivatives, including this compound, can offer distinct advantages in terms of reaction control and final product properties. Traditional catalysts, such as other tertiary amines like triethylenediamine (TEDA or DABCO) and dimethylcyclohexylamine (DMCHA), are known for their high activity but can sometimes present challenges in controlling the delicate balance between the gelling and blowing reactions in foam production. Organometallic catalysts, another conventional option, are highly effective but face increasing scrutiny due to environmental and health concerns. This guide will delve into the available data to assess the advantages of this compound.

Comparative Performance Data

The following tables summarize the available quantitative data from various sources to facilitate a comparison between morpholine derivatives and traditional polyurethane catalysts. It is important to note that direct comparisons are challenging due to variations in experimental formulations.

Table 1: Performance of Morpholine Derivatives in Flexible Polyester-Based Urethane Foam

CatalystCream Time (seconds)Rise Time (seconds)Foam Density (lb/ft³)
N-methoxyethoxyethylmorpholine121032.1
N-ethylmorpholine10702.2

Source: Adapted from a patent describing polyurethane foam formulations.[1]

Table 2: Foaming Parameters with Various Amine Catalyst Systems

Catalyst SystemStart Time (seconds)Rise Time (seconds)Gel Time (seconds)
Amine Catalyst System 115420560
Amine Catalyst System 217255300
Amine & DBTDL System26090

Note: The specific amine catalysts in systems 1 and 2 were not disclosed in the source material. DBTDL is an organotin (dibutyltin dilaurate) catalyst. This data illustrates the significant impact of catalyst selection on foaming kinetics.[2]

Advantages of this compound and Related Morpholine Catalysts

Based on available data and general knowledge of polyurethane catalysis, the advantages of using this compound and its analogs can be inferred:

  • Controlled Reactivity: Morpholine derivatives are often characterized as having moderate or weak blowing activity. This can be advantageous in achieving a more balanced reaction profile, allowing for better foam flow and a more uniform cell structure.[3]

  • Improved Foam Properties: A controlled reaction can lead to finer, more uniform cells in the resulting foam, which can enhance its physical and insulating properties.[4]

  • Reduced Odor and Volatility: Some morpholine derivatives are noted for being relatively non-volatile and having little odor compared to some traditional tertiary amine catalysts.[1]

  • Potential for Lower Toxicity: As the industry moves away from organometallic catalysts like those based on tin and mercury due to toxicity concerns, amine-based catalysts, including this compound, offer a potentially safer alternative.[2]

Traditional Catalyst Alternatives and Their Characteristics

A comprehensive assessment requires an understanding of the incumbent catalysts.

Tertiary Amines (e.g., TEDA/DABCO, DMCHA)
  • Triethylenediamine (TEDA/DABCO): A widely used, highly active gelling catalyst.[5] It is effective at promoting the isocyanate-polyol reaction, leading to rapid polymer network formation.

  • Dimethylcyclohexylamine (DMCHA): A common catalyst in rigid polyurethane foams, known for providing a good balance of gelling and blowing reactions.[5]

Organometallic Compounds (e.g., Organotins)
  • These catalysts are very efficient at promoting the gelling reaction and are less sensitive to water than amine catalysts. However, their use is declining due to toxicity and environmental concerns.[2]

Experimental Protocols

The data presented in Table 1 is derived from a typical experimental protocol for the preparation of flexible polyester-based urethane foams as described in the patent literature.[1]

General Experimental Workflow for Polyurethane Foam Synthesis:

  • Premix Preparation: The polyol, surfactant, water, and amine catalyst are mixed in a container.

  • Isocyanate Addition: The appropriate amount of diisocyanate (e.g., toluene diisocyanate) is added to the premix.

  • Mixing: The components are vigorously mixed for a short period (e.g., 5-10 seconds).

  • Observation: The mixture is allowed to foam, and the cream time (the time at which the mixture starts to rise) and rise time (the time at which the foam reaches its maximum height) are recorded.

  • Curing and Analysis: The foam is allowed to cure, and then its physical properties, such as density, are measured.

G cluster_0 Step 1: Premixing cluster_1 Step 2: Reaction Initiation cluster_2 Step 3: Foaming and Curing cluster_3 Step 4: Analysis Polyol Polyol Mixing Mixing Polyol->Mixing Surfactant Surfactant Surfactant->Mixing Water Water Water->Mixing Catalyst Catalyst Catalyst->Mixing Isocyanate Isocyanate Isocyanate->Mixing Foaming Foaming Mixing->Foaming Curing Curing Foaming->Curing Physical Property Testing Physical Property Testing Curing->Physical Property Testing

A simplified workflow for polyurethane foam synthesis and analysis.

Signaling Pathways in Polyurethane Formation

The catalytic action in polyurethane formation involves the activation of either the isocyanate or the polyol, facilitating the nucleophilic attack that forms the urethane linkage. Tertiary amine catalysts like this compound are believed to operate through a mechanism that involves the formation of a complex with the hydroxyl groups of the polyol, increasing their nucleophilicity.

G Isocyanate Isocyanate Urethane Polyurethane Isocyanate->Urethane Polyol Polyol ActivatedComplex Activated Polyol-Catalyst Complex Polyol->ActivatedComplex Catalyst This compound Catalyst->ActivatedComplex ActivatedComplex->Urethane Nucleophilic Attack

Catalytic mechanism of urethane formation with a tertiary amine catalyst.

Conclusion

While a definitive quantitative advantage of this compound requires more direct comparative studies, the available information suggests it is a promising catalyst for polyurethane systems. Its inferred ability to provide controlled reactivity offers a pathway to producing foams with desirable physical properties. For researchers and developers, this compound warrants consideration as a viable alternative to traditional catalysts, particularly when factors such as process control, final product quality, and a favorable EHS (Environment, Health, and Safety) profile are of high importance. Further experimental validation in specific formulations is recommended to fully elucidate its performance benefits.

References

Safety Operating Guide

Proper Disposal of 4-(2-Methoxyethyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(2-Methoxyethyl)morpholine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. Based on data for structurally similar morpholine compounds, this compound should be regarded as hazardous.[1][2][3]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated fume hood.[1][3]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous waste. Adherence to all local, state, and federal regulations is imperative.[1][3]

  • Waste Characterization: Classify waste containing this compound as hazardous. It should be considered corrosive, toxic, and flammable.[1][2][3]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container, such as one made of high-density polyethylene (HDPE).

    • Ensure the container is in good condition and has a secure lid.

  • Labeling:

    • Clearly label the container with "Hazardous Waste."

    • List all contents, including "this compound" and any other chemicals present, with their approximate concentrations.

    • Indicate the primary hazards (e.g., Corrosive, Toxic, Flammable).

    • Note the accumulation start date (the date the first waste was added).

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[1][3]

    • The storage area must be well-ventilated.[1]

  • Treatment and Disposal:

    • Professional Disposal: It is mandatory to dispose of this compound waste through a licensed professional hazardous waste disposal service.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1][3]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. This can lead to environmental contamination and damage to plumbing infrastructure.[1][3]

  • DO NOT dispose of this chemical in the regular trash.[3]

Summary of Hazard and Disposal Information

ParameterInformationSource
Primary Hazards Corrosive, Toxic, Flammable[1][2][3]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, lab coat[1][3]
Handling Environment Well-ventilated chemical fume hood[1][3]
Waste Classification Hazardous Waste[1][3]
Recommended Container High-Density Polyethylene (HDPE) or other chemically resistant material[3]
Disposal Method Licensed Professional Hazardous Waste Disposal Service[1]
Prohibited Disposal No drain or regular trash disposal[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste as Hazardous (Corrosive, Toxic, Flammable) fume_hood->characterize containerize Select and Label a Compatible Hazardous Waste Container characterize->containerize store Store in a Designated and Secure Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.

References

Navigating the Safe Handling of 4-(2-Methoxyethyl)morpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Quantitative Data

4-(2-Methoxyethyl)morpholine is classified as a substance that causes skin irritation and serious eye damage.[1] Although detailed toxicological data is not available for this specific compound, the hazards of morpholine provide a strong basis for risk assessment. Morpholine is a flammable liquid and vapor that is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[2][3]

For safe laboratory practices, it is essential to be aware of the key physical and chemical properties of the substance being handled. The following table summarizes the available quantitative data for this compound and its parent compound, morpholine.

PropertyThis compoundMorpholine
CAS Number 10220-23-2[1][4]110-91-8[3]
Molecular Formula C7H15NO2[1][4]C4H9NO
Molecular Weight 145.20 g/mol [1][4]87.12 g/mol
Boiling Point 104-105.8 °C (at 44 Torr)[5]129 °C
Density 0.974 g/cm³ (Predicted)[5]1.007 g/cm³
Flash Point Not available32 - 35 °C[6]
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damage[1]H226: Flammable liquid and vapourH302+H332: Harmful if swallowed or if inhaledH311: Toxic in contact with skinH314: Causes severe skin burns and eye damage[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure to this compound. The following table outlines the required PPE for handling this chemical.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield should be worn at all times.[7]
Skin Protection A chemical-resistant laboratory coat must be worn.[7] Nitrile or neoprene gloves are recommended; however, it is crucial to check the manufacturer's glove selection guide for compatibility.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.[7] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Experimental Protocols: Handling and Storage

Adherence to strict protocols is essential for the safe handling and storage of this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]

  • Work Area : All procedures should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Dispensing : When transferring the liquid, use appropriate tools such as a calibrated pipette or syringe to avoid splashes.

  • Heating : If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[2]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical.[2]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]

  • Spills : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste contaminated with this compound, including used gloves, pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Waste Segregation : Do not mix this compound waste with other waste streams.

  • Container Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal : Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Ensure Emergency Equipment is Accessible B->C D Transfer Chemical in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F J Follow Emergency Procedures E->J Spill or Exposure G Segregate and Label Waste F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I K Seek Medical Attention J->K

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.